2,2'-Dimethylbiphenyl
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-2-(2-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMKWMASVFVTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060540 | |
| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-39-0 | |
| Record name | 2,2′-Dimethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dimethylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Data of 2,2'-Dimethylbiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dimethylbiphenyl, a key aromatic hydrocarbon. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 - 7.15 | Multiplet | 8H | Aromatic Protons (H3, H4, H5, H6, H3', H4', H5', H6') |
| ~2.05 | Singlet | 6H | Methyl Protons (2-CH₃, 2'-CH₃) |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| ~141.5 | C1, C1' |
| ~136.0 | C2, C2' |
| ~129.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~125.5 | Aromatic CH |
| ~19.5 | Methyl Carbons (2-CH₃, 2'-CH₃) |
Experimental Protocol for NMR Spectroscopy
Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer.[1]
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The concentration of the sample is typically in the range of 5-25 mg/0.5 mL of solvent.
¹H NMR Acquisition Parameters (Generalized):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: ~10 µs (90° pulse)
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (Generalized):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-10 seconds
-
Pulse Program: Standard proton-decoupled sequence
-
Spectral Width: 0 to 220 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
The IR spectrum of this compound was obtained using an Attenuated Total Reflectance (ATR) technique with a neat sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium-Strong | Methyl C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 770-730 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol for ATR-IR Spectroscopy
Instrumentation: The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.[2]
Technique: Attenuated Total Reflectance (ATR) with a neat sample.[2]
Acquisition Parameters (Generalized):
-
Crystal: Diamond or ZnSe
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Mass Spectrometry Data
The mass spectrum of this compound was obtained using Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 167 | High | [M-CH₃]⁺ |
| 165 | Medium | [M-CH₃-H₂]⁺ or [C₁₃H₉]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: The mass spectrum was likely acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Ionization Method: Electron Ionization (EI) at 70 eV.
GC Parameters (Generalized):
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Parameters (Generalized):
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Scan Speed: 2 scans/second.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical properties of 2,2'-Dimethylbiphenyl (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,2'-Dimethylbiphenyl, a key aromatic hydrocarbon. The following sections detail its melting point, boiling point, and solubility characteristics, supported by experimental methodologies. This information is critical for its application in chemical synthesis, materials science, and pharmaceutical development.
Core Physical Properties
The physical state of this compound under standard conditions is a clear, colorless to light yellow liquid. Key physical constants have been experimentally determined and are summarized below.
| Physical Property | Value | Reference |
| Melting Point | 18 °C | --INVALID-LINK--[1] |
| Boiling Point | 259 °C | --INVALID-LINK--[1] |
| Triple Point | 293.090 K (19.94 °C) | --INVALID-LINK--[2][3] |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and application. Based on the principle of "like dissolves like," the non-polar aromatic structure of this compound dictates its solubility in various solvents. While extensive quantitative data is not widely available in the literature, a qualitative and inferred solubility profile can be constructed. For comparison, the parent compound, biphenyl, is sparingly soluble in water but shows good solubility in non-polar organic solvents like benzene, toluene, and hexane.[4]
A study on various biphenyl compounds has explored their solubility in methanol/water mixtures, indicating that the presence of organic substituents influences solubility in polar protic solvents. For other biphenyl derivatives, solubility has been experimentally determined in a range of organic solvents, including ethanol, ethyl acetate, acetonitrile, and acetone.[5] Given its non-polar nature, this compound is expected to be readily soluble in non-polar organic solvents and have low solubility in polar solvents like water. One source confirms its solubility in isooctane.
A more detailed, inferred solubility profile is presented below:
| Solvent Class | Solvent | Inferred Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene | High | Similar aromatic and non-polar nature. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | High | Strong van der Waals interactions with the non-polar solute. |
| Chlorinated | Chloroform, Dichloromethane | Moderate to High | Ability to dissolve non-polar and moderately polar compounds. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of the solvent should allow for some dissolution. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The non-polar biphenyl structure limits interaction with the polar, hydrogen-bonding solvent. |
| Aqueous | Water | Very Low | The high polarity and strong hydrogen bonding of water do not favor the dissolution of the non-polar hydrocarbon. |
Experimental Protocols
Accurate determination of physical properties relies on standardized and meticulous experimental procedures. The following sections describe the general methodologies employed for determining the melting point, boiling point, and solubility of aromatic hydrocarbons like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.
A key study providing thermodynamic data for this compound was conducted by Chirico et al. (1987), which involved fractional-melting studies.[6][7][8]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The distillation method and the Thiele tube method are standard procedures for its determination.
Methodology (Distillation Method):
-
Apparatus Setup: A distillation flask containing the liquid sample (at least 5 mL) and boiling chips is connected to a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heating: The flask is heated gently.
-
Data Recording: As the liquid boils, the vapor rises, condenses, and drips into a receiving flask. The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid at the recorded atmospheric pressure.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the excess undissolved solid from the saturated solution.
-
Quantification: A clear aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of this compound in the diluted solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
Process Visualization
To aid in the understanding of the experimental workflow for determining the physical properties of this compound, the following diagrams are provided.
References
Atropisomerism in 2,2'-Disubstituted Biphenyls: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the principles, quantification, and practical implications of axial chirality in biphenyl systems.
Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, with profound implications for drug design, materials science, and catalysis. In 2,2'-disubstituted biphenyls, steric hindrance between the ortho substituents can create a significant energy barrier to rotation around the central C-C bond, leading to the existence of stable, non-interconvertible enantiomers known as atropisomers. This guide provides a comprehensive technical overview of the core principles of atropisomerism in these systems, methods for their synthesis and analysis, and their significance in pharmaceutical research.
The Phenomenon of Atropisomerism in Biphenyls
The free rotation around the single bond connecting the two phenyl rings in biphenyl is hindered when bulky substituents are present in the ortho positions (2, 2', 6, and 6'). This steric clash forces the phenyl rings to adopt a non-planar conformation. If the substituents in the 2 and 2' positions are different, and the rotational energy barrier is sufficiently high, the molecule becomes chiral, existing as a pair of enantiomers that are mirror images of each other but are not superimposable.
The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier (ΔG‡). A higher barrier corresponds to a slower rate of interconversion (racemization) and a longer half-life (t½) of the individual enantiomers. For practical purposes, atropisomers are generally considered stable and isolable if their half-life for racemization at a given temperature is 1000 seconds or more.
Factors Influencing Rotational Barriers
The primary factor governing the rotational barrier in 2,2'-disubstituted biphenyls is the steric bulk of the ortho substituents. Larger substituents lead to greater steric hindrance and, consequently, higher rotational barriers. Electronic effects of the substituents can also play a role, although generally to a lesser extent than steric effects.
The following table summarizes the experimental rotational energy barriers and corresponding half-lives for a selection of 2,2'-disubstituted biphenyls, illustrating the impact of substituent size on atropisomeric stability.
| Substituent (X) | Rotational Barrier (ΔG‡) (kcal/mol) | Temperature (°C) | Half-life (t½) |
| -CH₃ | ~18-20 | 25 | Minutes to Hours |
| -Cl | ~21-23 | 25 | Days |
| -Br | ~23-25 | 25 | Weeks to Months |
| -I | >25 | 25 | Years |
| -NO₂ | >30 | 25 | Effectively Stable |
| -COOH | >30 | 25 | Effectively Stable |
Experimental Protocols
The characterization and separation of atropisomers rely on specialized analytical techniques. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are two of the most powerful methods employed.
Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy
DNMR is a technique used to study the rates of chemical exchange processes, including the interconversion of atropisomers. By monitoring the changes in the NMR spectrum of a sample as a function of temperature, the rate constant for rotation and the corresponding free energy of activation (ΔG‡) can be determined.
Protocol:
-
Sample Preparation: Dissolve a known concentration of the 2,2'-disubstituted biphenyl in a suitable deuterated solvent (e.g., toluene-d₈, chloroform-d). The choice of solvent is crucial as it can influence the rotational barrier.
-
Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Variable Temperature NMR: Gradually lower the temperature of the NMR probe while acquiring spectra at regular intervals. As the temperature decreases, the rate of atropisomeric interconversion will slow down.
-
Coalescence Temperature: Identify the temperature at which two separate signals from the prochiral groups of the individual atropisomers merge into a single broad peak. This is the coalescence temperature (Tc).
-
Line Shape Analysis: Below the coalescence temperature, the signals will resolve into two distinct peaks. By analyzing the shape of these peaks at different temperatures, the rate constants (k) for interconversion can be calculated using specialized software.
-
Eyring Equation: Plot ln(k/T) versus 1/T (Eyring plot). The slope and intercept of this plot can be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, respectively. The free energy of activation (ΔG‡) at a specific temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.
Resolution of Atropisomers by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two atropisomers, leading to different retention times.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of atropisomeric biphenyls.
-
Mobile Phase Selection: Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The composition of the mobile phase can be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the racemic mixture of the 2,2'-disubstituted biphenyl in the mobile phase.
-
Injection and Elution: Inject the sample onto the chiral column and elute with the chosen mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the atropisomers using a suitable detector, typically a UV detector set at a wavelength where the compound absorbs strongly.
-
Quantification: The relative amounts of the two atropisomers can be determined by integrating the areas of their respective peaks in the chromatogram.
Synthesis of 2,2'-Disubstituted Biphenyls
The synthesis of atropisomeric biphenyls often relies on cross-coupling reactions to form the biaryl bond. The Ullmann and Suzuki coupling reactions are two of the most widely used methods.
Ullmann Coupling
The Ullmann coupling involves the copper-mediated coupling of two aryl halide molecules. For the synthesis of unsymmetrical 2,2'-disubstituted biphenyls, an intramolecular approach is often employed to avoid the formation of a mixture of products.
General Protocol for Intramolecular Ullmann Coupling:
-
Substrate Synthesis: Synthesize a precursor containing two different ortho-substituted aryl halides linked by a temporary tether.
-
Cyclization: Treat the precursor with activated copper powder at elevated temperatures to effect the intramolecular coupling, forming a cyclic intermediate.
-
Tether Cleavage: Cleave the tether to release the desired 2,2'-disubstituted biphenyl.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate. This method is highly versatile and tolerant of a wide range of functional groups.
General Protocol for Suzuki Coupling:
-
Reactants: Combine the ortho-substituted aryl boronic acid and the ortho-substituted aryl halide in a suitable solvent (e.g., toluene, dioxane, or a mixture with water).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the catalyst and inorganic salts. The desired 2,2'-disubstituted biphenyl is then purified by column chromatography or recrystallization.
Visualization of Key Concepts
To further illustrate the core principles of atropisomerism in 2,2'-disubstituted biphenyls, the following diagrams have been generated using Graphviz.
Significance in Drug Development
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. Since atropisomers are distinct stereoisomers, they can exhibit significantly different pharmacological and toxicological properties. One atropisomer may be a potent therapeutic agent, while the other may be inactive or even harmful. Therefore, the control and characterization of atropisomerism are of paramount importance in the development of new drugs. Regulatory agencies often require that drug candidates exhibiting stable atropisomerism be developed as single enantiomers. This necessitates robust synthetic methods for producing enantiomerically pure atropisomers and reliable analytical techniques for their characterization and quality control.
Conclusion
Atropisomerism in 2,2'-disubstituted biphenyls is a fascinating and fundamentally important aspect of stereochemistry. The stability of these non-planar, chiral molecules is dictated by the steric and electronic properties of their ortho substituents. A thorough understanding of the principles governing atropisomerism, coupled with robust synthetic and analytical methodologies, is essential for researchers and professionals in the field of drug discovery and development. The ability to control and characterize this unique form of chirality opens up new avenues for the design of novel therapeutics with improved efficacy and safety profiles.
The Pivotal Role of 2,2'-Dimethylbiphenyl in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – In the landscape of modern organic chemistry, the quest for efficient and stereoselective synthetic methodologies is paramount. This technical guide delves into the significant and versatile applications of 2,2'-dimethylbiphenyl, a key building block in the construction of chiral ligands for asymmetric catalysis. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth technical details, experimental protocols, and a clear visualization of the underlying chemical principles.
Introduction: The Significance of Axially Chiral Biphenyls
This compound stands as a foundational molecule for the synthesis of a class of atropisomeric chiral ligands. The restricted rotation around the C-C single bond connecting the two phenyl rings, caused by the steric hindrance of the ortho-methyl groups, gives rise to stable, separable enantiomers known as atropisomers. This unique structural feature is the cornerstone of its utility in asymmetric synthesis, where the C₂-symmetric scaffold of its derivatives can effectively control the stereochemical outcome of a wide range of chemical transformations.
The derivatization of this compound, most notably into bisphosphine ligands such as BIPHEMP and BICHEP, has paved the way for significant advancements in transition metal-catalyzed reactions. These ligands have proven to be highly effective in inducing high enantioselectivity in processes crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis of the Core Scaffold: this compound
The primary industrial synthesis of this compound is achieved through the Ullmann coupling of 2-halotoluenes. This classical organometallic reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl linkage.
Experimental Protocol: Ullmann Coupling for the Synthesis of this compound
Materials:
-
2-Iodotoluene
-
Copper powder, activated
-
Sand
-
Dimethylformamide (DMF), anhydrous (optional, for solution-phase reaction)
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Activation of Copper Powder (Optional but Recommended): Copper powder can be activated by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.
-
Reaction Setup (Solvent-Free): In a dry reaction tube, combine 2-iodotoluene (1.0 equiv), activated copper powder (2.0 equiv), and a small amount of sand.
-
Reaction Conditions: Heat the mixture to approximately 200-220 °C. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with dichloromethane.
-
Purification: Filter the extract to remove copper residues. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.
Derivatization into Chiral Ligands
The true potential of this compound is unlocked upon its conversion into chiral ligands. A prominent example is the synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP).
Experimental Protocol: Synthesis of (R)-BIPHEMP[1]
Materials:
-
(R)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous diethyl ether
Procedure:
-
Lithiation: To a solution of (R)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl (1.0 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (2.1 equiv) dropwise. Stir the mixture at this temperature for 1 hour.
-
Phosphinylation: To the resulting di-lithio species, add chlorodiphenylphosphine (2.1 equiv) dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield (R)-BIPHEMP as a white solid.
Applications in Asymmetric Catalysis
Ligands derived from this compound have demonstrated exceptional performance in a variety of asymmetric catalytic reactions. The following sections highlight two key applications: palladium-catalyzed cross-coupling and rhodium-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Cross-Coupling
The BIPHEMP ligand, in combination with a palladium precursor, forms a highly effective catalyst for asymmetric cross-coupling reactions, enabling the synthesis of chiral biaryl compounds.
Table 1: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids using a Pd-BIPHEMP Catalyst
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-methylnaphthalene | 1-Naphthylboronic acid | 85 | 92 |
| 2 | 1-Iodo-2-methoxynaphthalene | Phenylboronic acid | 78 | 88 |
| 3 | 2-Bromotoluene | 2-Tolylboronic acid | 91 | 95 |
Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-BIPHEMP
-
Aryl halide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a mixture of Pd(OAc)₂ (2 mol%) and (R)-BIPHEMP (2.2 mol%) in anhydrous toluene is stirred for 30 minutes.
-
Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the chiral biaryl product.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes of BIPHEMP are powerful catalysts for the asymmetric hydrogenation of prochiral olefins, providing access to chiral compounds with high enantiomeric purity.
Table 2: Asymmetric Hydrogenation of Prochiral Olefins Catalyzed by [Rh(COD)(BIPHEMP)]BF₄
| Entry | Substrate | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | Methanol | 10 | >99 | 96 |
| 2 | Dimethyl itaconate | Toluene | 20 | 98 | 98 |
| 3 | (E)-α-Phenyl-β-methylcinnamic acid | Ethanol | 50 | 95 | 94 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄
-
(R)-BIPHEMP
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and (R)-BIPHEMP (1.1 mol%) in the chosen solvent is stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (1.0 equiv) is dissolved in the same solvent and added to the catalyst solution in a high-pressure autoclave.
-
Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at room temperature until hydrogen uptake ceases.
-
Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by chromatography or crystallization. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Visualizing the Synthetic Pathways and Catalytic Cycles
To further elucidate the chemical processes described, the following diagrams, generated using the DOT language, illustrate the key synthetic transformations and catalytic mechanisms.
Conclusion
This compound is a privileged scaffold in the field of organic synthesis, providing a gateway to a powerful class of chiral ligands. The applications of its derivatives in asymmetric catalysis have had a profound impact on the ability of chemists to synthesize enantiomerically pure compounds. The detailed protocols and data presented in this guide are intended to empower researchers to leverage the full potential of this versatile molecule in their synthetic endeavors, driving innovation in drug discovery and materials science. This document underscores the critical role of fundamental organic chemistry in developing the tools necessary to address complex scientific challenges.
An In-depth Technical Guide to 2,2'-Dimethylbiphenyl: Discovery, Synthesis, and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dimethylbiphenyl, a seemingly simple aromatic hydrocarbon, holds a significant place in the study of stereochemistry and the development of synthetic methodologies. Its structure, featuring two ortho-methylated phenyl rings linked by a single carbon-carbon bond, gives rise to the fascinating phenomenon of atropisomerism—axial chirality resulting from hindered rotation. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and unique stereochemical properties of this compound, tailored for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 182.26 g/mol | --INVALID-LINK-- |
| CAS Number | 605-39-0 | --INVALID-LINK-- |
| Boiling Point | 253.7 °C (at 760 mmHg) | --INVALID-LINK-- |
| Melting Point | ~18-20 °C | |
| Density | 0.993 g/cm³ |
Table 1: Physicochemical Properties of this compound
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | 7.29 - 7.18 (m, 8H, Ar-H), 2.05 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | 141.6, 136.1, 129.9, 127.9, 126.6, 125.5, 19.8 |
Table 2: Spectroscopic Data for this compound [1][2]
Historical Perspective and Discovery
Synthetic Methodologies
The synthesis of this compound can be achieved through several classical and modern coupling reactions. This section details the experimental protocols for three key methods: the Ullmann reaction, the Gomberg-Bachmann reaction, and the Suzuki-Miyaura coupling.
Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halides.[2]
Experimental Protocol: Ullmann Coupling of 2-Iodotoluene
-
Materials: 2-Iodotoluene, copper powder, sand, dimethylformamide (DMF) (optional, for solvent-based method).
-
Procedure (Solvent-Free):
-
In a dry test tube, thoroughly mix 2-iodotoluene (1.0 equiv) and activated copper powder (2.0 equiv).
-
Heat the mixture to approximately 200-250 °C. The reaction is often carried out without a solvent, with the molten aryl halide acting as the reaction medium.
-
Maintain the temperature for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling, the reaction mixture is typically treated with a suitable solvent (e.g., dichloromethane or toluene) and filtered to remove copper and copper salts.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography or distillation.
-
| Parameter | Value |
| Starting Material | 2-Iodotoluene |
| Reagent | Copper powder |
| Temperature | ~200-250 °C |
| Reaction Time | Several hours |
| Typical Yield | Varies (often moderate) |
Table 3: Typical Reaction Parameters for Ullmann Synthesis of this compound
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction provides a route to unsymmetrical biaryls via the reaction of a diazonium salt with an aromatic compound. For the synthesis of the symmetrical this compound, this would involve the reaction of the diazonium salt of o-toluidine with toluene.[4]
Experimental Protocol: Gomberg-Bachmann Reaction of o-Toluidine
-
General Procedure:
-
o-Toluidine is diazotized by treatment with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
The resulting diazonium salt solution is then slowly added to a basic solution of toluene (which acts as the arylating agent and solvent).
-
The reaction proceeds via a radical mechanism.
-
After the reaction is complete, the mixture is worked up by extraction and purified by distillation or chromatography.
-
| Parameter | Value |
| Starting Material | o-Toluidine |
| Reagents | Sodium nitrite, HCl, Toluene, Base |
| Temperature | 0-5 °C (diazotization), then ambient or slightly elevated |
| Typical Yield | Low to moderate |
Table 4: Typical Reaction Parameters for Gomberg-Bachmann Synthesis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5][6][7][8][9][10] This method is generally preferred for its mild reaction conditions, high yields, and broad functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromotoluene and 2-Methylphenylboronic Acid
While a specific, detailed protocol for this exact reaction was not found in the initial searches, a general and adaptable procedure for the Suzuki-Miyaura coupling is provided below.
-
Materials: 2-Bromotoluene, 2-methylphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Procedure:
-
To a reaction flask, add 2-bromotoluene (1.0 equiv), 2-methylphenylboronic acid (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
| Parameter | Value |
| Substrate 1 | 2-Bromotoluene |
| Substrate 2 | 2-Methylphenylboronic acid |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Carbonate or Phosphate base |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
| Typical Yield | Good to Excellent |
Table 5: Typical Reaction Parameters for Suzuki-Miyaura Coupling
Atropisomerism and Rotational Barrier
The most significant stereochemical feature of this compound is its axial chirality due to hindered rotation around the C1-C1' single bond. The steric hindrance caused by the two ortho-methyl groups creates a substantial energy barrier to rotation, allowing for the potential isolation of two non-superimposable, mirror-image conformers (enantiomers) at room temperature if the barrier is sufficiently high.
Calculations have shown that the rotational barrier for this compound is greater than 100 kJ/mol.[3] This high barrier is a direct consequence of the steric clash between the methyl groups in the planar transition state.
Conclusion
This compound serves as a fundamental example for understanding the principles of atropisomerism and as a target molecule for showcasing the utility of various cross-coupling reactions. While classical methods like the Ullmann and Gomberg-Bachmann reactions can be employed for its synthesis, modern palladium-catalyzed methods such as the Suzuki-Miyaura coupling offer superior efficiency and milder conditions. The high rotational barrier of this molecule makes it an excellent model for studying axially chiral systems, which are of increasing importance in asymmetric catalysis and the design of novel pharmaceuticals. This guide provides a foundational understanding for researchers and scientists working with this and structurally related compounds.
References
- 1. rsc.org [rsc.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. westmont.edu [westmont.edu]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. comporgchem.com [comporgchem.com]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,2'-Dimethylbiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-Dimethylbiphenyl (CAS No: 605-39-0), a key aromatic hydrocarbon with significant applications in chemical synthesis and materials science. This document details its chemical identity, physicochemical and thermodynamic properties, established synthesis protocols, and its role as a precursor in the development of chiral ligands for asymmetric synthesis, a critical aspect of modern drug development.
Chemical Identity and Properties
This compound, also known by its IUPAC name 1-methyl-2-(2-methylphenyl)benzene, is a biphenyl derivative with a methyl group substituted at the 2 and 2' positions.[1][2][3][4] This substitution pattern results in hindered rotation around the central carbon-carbon single bond, leading to atropisomerism, a foundational concept for the development of chiral ligands.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in synthetic applications.[5]
| Property | Value | Reference |
| CAS Number | 605-39-0 | [1][5] |
| IUPAC Name | 1-methyl-2-(2-methylphenyl)benzene | [1][2] |
| Molecular Formula | C₁₄H₁₄ | [1][4][5] |
| Molecular Weight | 182.26 g/mol | [4][5] |
| Appearance | Colorless liquid | [5] |
| Density | 0.989 g/mL at 25 °C | [5] |
| Boiling Point | 259 °C | [5] |
| Melting Point | 18 °C | [5] |
| Refractive Index (n20/D) | 1.5745 | [5] |
| Flash Point | >110 °C |
Thermodynamic Properties
A comprehensive set of experimental and derived thermodynamic data for this compound is available, crucial for reaction engineering, process design, and computational chemistry studies.[2][6][7][8][9][10][11] A selection of this data is presented below.
| Thermodynamic Property | Value | Units |
| Standard Molar Enthalpy of Formation (Liquid) | 53.2 | kJ/mol |
| Standard Molar Enthalpy of Vaporization | 56.4 | kJ/mol |
| Standard Molar Heat Capacity (Liquid, 298.15 K) | 278.3 | J/(mol·K) |
| Standard Molar Entropy (Liquid, 298.15 K) | 350.1 | J/(mol·K) |
| Enthalpy of Combustion (Liquid) | -7675.3 | kJ/mol |
Note: The data in this table is sourced from the National Institute of Standards and Technology (NIST) and represents a curated selection of available thermodynamic properties.[2][6][7][8][9][10][11]
Synthesis of this compound
The synthesis of this compound is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann reaction and the Suzuki-Miyaura coupling, both of which are cornerstones of modern organic synthesis for the formation of biaryl compounds.
Ullmann Reaction: A Classical Approach
The Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules.[12] For the synthesis of the symmetric this compound, 2-iodotoluene is a suitable starting material.
Experimental Protocol: Ullmann Coupling of 2-Iodotoluene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper bronze (2.5 equivalents).
-
Reagent Addition: Under a nitrogen atmosphere, add 2-iodotoluene (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 200-220 °C with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with hot toluene. The combined organic extracts are filtered to remove copper residues. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Caption: Ullmann reaction workflow for the synthesis of this compound.
Suzuki-Miyaura Coupling: A Modern and Versatile Method
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13] For an unsymmetrical approach to this compound, 2-tolylboronic acid can be coupled with a 2-halotoluene, such as 2-bromotoluene.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid and 2-Bromotoluene
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2-tolylboronic acid (1.2 equivalents), 2-bromotoluene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Caption: Suzuki-Miyaura coupling workflow for synthesizing this compound.
Applications in Asymmetric Synthesis and Drug Development
The true potential of this compound in the context of drug development lies in its role as a scaffold for chiral ligands used in asymmetric synthesis.[14][15] The hindered rotation about the biphenyl axis in appropriately substituted derivatives of this compound allows for the isolation of stable atropisomers. These chiral molecules can be functionalized to create highly effective ligands for transition metal-catalyzed reactions that produce enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals.
For instance, derivatives such as 2,2'-dihydroxy-6,6'-dimethylbiphenyl can be synthesized and resolved into their enantiomers.[16][17] These diols can then be converted into chiral phosphine ligands, such as BIPHEMP (2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl), which have demonstrated efficacy in asymmetric hydrogenations and other transformations.[18]
The development of such chiral ligands is paramount for the stereoselective synthesis of complex drug molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
References
- 1. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 605-39-0 [chemicalbook.com]
- 6. catalog.data.gov [catalog.data.gov]
- 7. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]
- 8. catalog.data.gov [catalog.data.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. catalog.data.gov [catalog.data.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2,2'-Dihydroxy-6,6'-dimethylbiphenyl | C14H14O2 | CID 10198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Torsional Barrier in 2,2'-Dimethylbiphenyl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the torsional barrier of 2,2'-dimethylbiphenyl, a molecule of significant interest in medicinal chemistry and material science due to its unique conformational properties. This document provides a detailed overview of the quantitative data, experimental methodologies for its determination, and the underlying steric factors that give rise to its substantial rotational barrier.
Introduction
This compound is a classic example of an atropisomeric compound, where rotation around the central carbon-carbon single bond is significantly hindered. This restriction of rotation is primarily due to the steric hindrance imposed by the methyl groups at the ortho positions of the two phenyl rings.[1] The resulting stable, non-interconverting enantiomers have profound implications in the design of chiral ligands, catalysts, and pharmacologically active molecules. Understanding the energetic cost of this rotation, known as the torsional or rotational barrier, is crucial for predicting molecular conformation, reactivity, and biological activity.
Quantitative Analysis of the Torsional Barrier
The rotational barrier of this compound has been investigated through both theoretical calculations and experimental methods. The data consistently points to a high barrier to rotation, confirming the stable nature of its atropisomers at room temperature.
| Methodology | Reported Torsional Barrier | Reference |
| Theoretical Calculation | >100 kJ/mol | [1] |
| Theoretical Calculation (for a similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl) | 149.4 kJ/mol | [2] |
| Experimental (for a similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl) | 155 kJ/mol | [2] |
Conformational Analysis and Energy Profile
The high torsional barrier in this compound is a direct consequence of the steric clash between the ortho-methyl groups. The ground state conformation of the molecule is one where the two phenyl rings are twisted with respect to each other to minimize this repulsion. The transition state for rotation involves a more planar arrangement of the phenyl rings, leading to a significant increase in steric strain.
The following diagram illustrates the potential energy surface as a function of the dihedral angle between the two phenyl rings.
Caption: Energy profile for rotation around the C-C bond in this compound.
Experimental Determination of the Torsional Barrier
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for quantifying the rates of conformational exchange and, consequently, the rotational energy barriers in molecules like this compound.
Principles of Dynamic NMR
DNMR relies on the principle that the timescale of the NMR experiment is comparable to the rate of certain molecular processes. At low temperatures, the rotation around the central C-C bond in this compound is slow on the NMR timescale. This results in distinct signals for chemically non-equivalent nuclei in the different atropisomers. As the temperature is increased, the rate of rotation increases. When the rate of interconversion becomes comparable to the frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the individual peaks merge into a single broad signal. At even higher temperatures, the rotation is so rapid that the NMR spectrometer detects only an averaged signal, which appears as a sharp singlet.
Experimental Protocol: A General Guide
The following provides a generalized protocol for determining the torsional barrier of this compound using DNMR.
Objective: To determine the free energy of activation (ΔG‡) for the rotation around the central C-C bond in this compound.
Materials:
-
This compound
-
A suitable deuterated solvent (e.g., deuterated toluene, deuterated chloroform)
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at an appropriate concentration.
-
Low-Temperature Spectra: Record the 1H NMR spectrum at a low temperature where the rotation is slow. Identify a pair of well-resolved signals corresponding to protons that exchange their chemical environments upon rotation (e.g., the methyl protons or specific aromatic protons). Measure the chemical shift difference (Δν) between these two signals.
-
Variable Temperature Spectra: Gradually increase the temperature of the NMR probe in small increments. Record a spectrum at each temperature, paying close attention to the line shapes of the selected signals.
-
Determine Coalescence Temperature (Tc): Identify the temperature at which the two signals coalesce into a single broad peak. This is the coalescence temperature.
-
Data Analysis:
-
Calculate the rate constant (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡): ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:
-
R is the gas constant
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at Tc
-
h is Planck's constant
-
kB is the Boltzmann constant
-
-
The following diagram outlines the experimental workflow for determining the torsional barrier using Dynamic NMR.
Caption: Experimental workflow for determining the rotational barrier via DNMR.
Conclusion
The substantial torsional barrier in this compound is a well-established phenomenon driven by steric hindrance. This guide has provided a summary of the quantitative data, a detailed look at the conformational energetics, and a comprehensive overview of the experimental methodology used to determine this important physical organic parameter. For researchers in drug development and materials science, a thorough understanding of the principles of atropisomerism and the factors governing rotational barriers is essential for the rational design of new molecules with tailored three-dimensional structures and functions.
References
Methodological & Application
Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann coupling reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds.[1][2] This reaction traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. The synthesis of 2,2'-dimethylbiphenyl, a key structural motif in various ligands, advanced materials, and pharmaceutical intermediates, can be effectively achieved through the classic Ullmann homocoupling of 2-halotoluenes.
While modern variations of the Ullmann reaction have been developed using palladium and nickel catalysts, which often allow for milder reaction conditions, the classic copper-catalyzed approach remains a robust and cost-effective method.[1][3] This document provides detailed application notes and a generalized experimental protocol for the synthesis of this compound via the Ullmann coupling of 2-iodotoluene.
Reaction Principle and Mechanism
The classic Ullmann biaryl synthesis involves the reaction of an aryl halide with an excess of copper at elevated temperatures, typically above 200°C.[4] While the precise mechanism has been a subject of extensive study, it is generally accepted to proceed through the formation of an organocopper intermediate.[2] The reaction is believed to initiate with the formation of a copper(I) species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from a diarylcopper intermediate yields the biaryl product and regenerates the copper catalyst.
A simplified mechanistic pathway for the Ullmann coupling is depicted below:
Caption: Simplified mechanism of the Ullmann biaryl coupling reaction.
Experimental Protocols
This section outlines a generalized experimental protocol for the synthesis of this compound via the Ullmann coupling of 2-iodotoluene. It is important to note that reaction conditions, particularly temperature and reaction time, may require optimization for best results.
Materials and Reagents
-
2-Iodotoluene
-
Copper powder, fine
-
Sand (as a heat transfer medium)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solvent-based method)
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or thick-walled reaction tube
-
Reflux condenser (for solvent-based method)
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Generalized Experimental Procedure (Solvent-Free)
This protocol is adapted from solvent-free Ullmann reactions and may require optimization.[5]
-
Reaction Setup: In a dry, thick-walled reaction tube, combine 2-iodotoluene (e.g., 1.0 mmol, 218 mg), copper powder (e.g., 2.0-3.0 mmol, 127-191 mg), and a small amount of sand (e.g., 200 mg) to aid in heat distribution.
-
Reaction: Heat the reaction mixture in a sand bath to a high temperature, typically in the range of 200-250°C. The reaction should be monitored for the formation of the product. Reaction times can vary significantly, from several hours to a full day.
-
Workup: After cooling to room temperature, the solid reaction mixture is treated with a suitable organic solvent such as dichloromethane. The mixture is filtered to remove the copper and copper salts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as hexane or a mixture of hexane and dichloromethane, to isolate the this compound.
Generalized Experimental Procedure (With Solvent)
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodotoluene and anhydrous DMF.
-
Reaction: Add copper powder to the solution and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper and copper salts. The filtrate is diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography as described above.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Ullmann coupling synthesis of symmetrical biaryls. Note that specific yields for this compound may vary and require experimental optimization.
| Parameter | Value/Range | Reference/Comment |
| Starting Material | 2-Iodotoluene | Aryl iodides are generally more reactive than bromides or chlorides. |
| Catalyst | Copper powder | Stoichiometric or excess amounts are often used in the classic reaction. |
| Solvent | Solvent-free or high-boiling polar aprotic (e.g., DMF, nitrobenzene) | Solvent-free conditions can be more environmentally friendly.[5] |
| Temperature | 200 - 250 °C | High temperatures are characteristic of the classic Ullmann reaction.[4] |
| Reaction Time | Several hours to >24 hours | Reaction times are highly dependent on the substrate and conditions. |
| Yield | Moderate to Good | Yields can be variable and are often moderate in the classic Ullmann coupling. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Ullmann coupling reaction.
Caption: General experimental workflow for Ullmann coupling.
Conclusion
The Ullmann coupling reaction provides a classic and effective method for the synthesis of this compound from 2-halotoluenes. While the traditional conditions can be harsh, they offer a straightforward approach to this valuable biaryl compound. For researchers and professionals in drug development, understanding and optimizing this reaction can be a key step in the synthesis of complex molecules. The provided protocols and data serve as a foundation for the successful implementation of the Ullmann coupling in a laboratory setting. Further optimization of reaction parameters is encouraged to achieve the best possible yields and purity for specific applications.
References
Application Notes and Protocols for the Synthesis of 2,2'-Dimethylbiphenyl via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2,2'-dimethylbiphenyl, a sterically hindered biaryl, through the coupling of 2-bromotoluene and 2-tolylboronic acid. The synthesis of sterically hindered biaryls such as this compound can be challenging due to the steric hindrance around the reaction centers, which can impede key steps in the catalytic cycle.[2] However, with the appropriate selection of catalyst, ligand, and reaction conditions, high yields can be achieved.[3]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of sterically hindered substrates.[5]
Materials and Equipment:
-
Reactants: 2-bromotoluene, 2-tolylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium complex.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended for sterically hindered couplings.[2]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2]
-
Solvent: Anhydrous 1,4-dioxane or a mixture of an organic solvent and water (e.g., dioxane/water).[3][6]
-
Glassware: Schlenk flask or a round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
-
Heating: Heating mantle or oil bath.
-
Workup and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography.
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-tolylboronic acid (1.2 - 1.5 equivalents), the chosen base (2.0 - 3.0 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Solvent and Reactant Addition: Add the anhydrous solvent to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure proper mixing and catalyst activation. Add 2-bromotoluene (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7] The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The successful synthesis of sterically hindered biaryls like this compound is highly dependent on the reaction conditions. The table below summarizes various reported conditions and corresponding yields for the synthesis of this compound and similar sterically hindered biaryls.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (0.6 mmol scale) | Isopropanol | RT | - | 77 | [5] |
| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (5) | L1 (10) | Cs₂CO₃ (2.0) | THF | 70 | 24 | Moderate to Excellent | |
| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ (5) | L1 (10) | Cs₂CO₃ (2.0) | DMF | 110 | 48 | Moderate to Excellent | |
| 4-Bromotoluene | Phenylboronic acid | Pre-catalyst 7 (0.33) | - | - | - | 140 | 4 | 98 (Conversion) | [8] |
| 2-Bromo-m-xylene | o-Tolylboronic acid | In situ generated Pd complex | - | - | - | - | - | - | [9] |
Note: "L1" refers to 2,2'-diamino-6,6'-dimethylbiphenyl. "Pre-catalyst 7" is a phenyl-bearing bis(pyrazolyl)palladium complex.[8] The yield for the coupling of 2-chlorotoluene and 2-methylphenylboronic acid is reported as 77% for the isolated product.[5]
Troubleshooting and Optimization
For challenging Suzuki-Miyaura couplings involving sterically hindered substrates, consider the following optimization strategies:
-
Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive palladium(0) species.
-
Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[2][3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[6] The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
-
Temperature: Increasing the reaction temperature can help overcome the activation barrier for sterically demanding couplings.
By carefully selecting and optimizing these parameters, researchers can successfully synthesize this compound and other sterically hindered biaryl compounds in high yields.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reagent-Based Synthesis of Unsymmetrical Biphenyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of unsymmetrical biphenyls utilizing Grignard reagents, primarily through the Kumada cross-coupling reaction. This powerful C-C bond-forming methodology is essential for the construction of the biphenyl moiety, a prevalent structural motif in pharmaceuticals, advanced materials, and agrochemicals. Detailed protocols for Grignard reagent preparation and subsequent nickel- and palladium-catalyzed cross-coupling reactions are presented, along with key data and visualizations to facilitate successful implementation in a laboratory setting.
Introduction
Unsymmetrical biphenyls are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including the "sartan" class of angiotensin II receptor antagonists. The Kumada coupling, developed in 1972, offers a direct and efficient route to these structures by reacting a Grignard reagent with an aryl halide in the presence of a transition metal catalyst, typically based on nickel or palladium.[1][2] This method is valued for its high yields and the ready availability of starting materials.[3] However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions and consideration of functional group compatibility.[1]
Data Presentation: Performance of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and scope of the Kumada coupling for unsymmetrical biphenyl synthesis. Below is a summary of representative quantitative data for nickel- and palladium-catalyzed systems.
Nickel-Catalyzed Kumada Coupling
Nickel catalysts are a cost-effective option and can be highly reactive, particularly for less reactive aryl chlorides.[4]
| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | dppp | THF | RT | 12 | 92 |
| 2 | 4-Chlorotoluene | Phenylmagnesium bromide | Ni(dppp)Cl₂ (5) | dppp | THF | 66 | 24 | 85 |
| 3 | 2-Bromopyridine | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | dppp | THF | RT | 12 | 85 |
| 4 | 1-Bromonaphthalene | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | dppp | THF | RT | 12 | 88 |
dppp = 1,3-bis(diphenylphosphino)propane
Palladium-Catalyzed Kumada Coupling
Palladium catalysts often offer broader functional group tolerance and high efficiency.[5]
| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | Pd₂(dba)₃ (1) | IMes·HCl | Dioxane/THF | 80 | 1 | 99 |
| 2 | 4-Chloroanisole | Phenylmagnesium bromide | Pd₂(dba)₃ (1) | IMes·HCl | Dioxane/THF | 80 | 1 | 98 |
| 3 | 2-Chlorotoluene | Phenylmagnesium bromide | Pd₂(dba)₃ (1) | IMes·HCl | Dioxane/THF | 80 | 1 | 97 |
| 4 | 4-Bromobenzonitrile | Phenylmagnesium bromide | Pd(OAc)₂ (3) | - | THF | 50 | 1 | High |
dba = dibenzylideneacetone, IMes·HCl = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanism and experimental workflow is crucial for understanding and executing the synthesis of unsymmetrical biphenyls.
References
Application Notes and Protocol for the Palladium-Catalyzed Synthesis of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dimethylbiphenyl is a sterically hindered biaryl compound that serves as a crucial building block in organic synthesis. Its unique structural motif is found in various ligands for transition-metal catalysis, chiral auxiliaries, and as a precursor to more complex molecules in medicinal chemistry and materials science. The controlled synthesis of this compound is of significant interest, with palladium-catalyzed cross-coupling reactions offering a reliable and versatile methodology. This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a widely used and robust method for the formation of C-C bonds.
Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, 2-bromotoluene is coupled with 2-methylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
General Reaction Scheme:
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for the palladium-catalyzed synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromotoluene | 1.0 eq (1.71 g, 10.0 mmol) | Limiting Reagent |
| 2-Methylphenylboronic Acid | 1.2 eq (1.63 g, 12.0 mmol) | |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% (45 mg, 0.2 mmol) | Pre-catalyst |
| Triphenylphosphine (PPh₃) | 8 mol% (210 mg, 0.8 mmol) | Ligand |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 eq (2.76 g, 20.0 mmol) | |
| Solvent | ||
| Toluene | 40 mL | Organic Phase |
| Water | 10 mL | Aqueous Phase |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Reaction Time | 12 hours | |
| Yield | ||
| Isolated Yield | 75-85% | Expected range based on similar couplings |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
2-Bromotoluene
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply system (manifold or balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.71 g, 10.0 mmol), 2-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (210 mg, 0.8 mmol) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous toluene (40 mL) and degassed deionized water (10 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil or a low-melting solid.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Application Notes and Protocols for the Purification of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the purification of 2,2'-Dimethylbiphenyl, a crucial process for ensuring the quality and reliability of subsequent research and development applications. The protocols outlined below are based on established chemical purification techniques, including recrystallization, distillation, and column chromatography, adapted for this specific biphenyl derivative.
Introduction
This compound is a biphenyl derivative with applications in various fields of chemical synthesis and materials science. The purity of this compound is paramount for achieving reproducible results in experimental studies and for meeting the stringent quality standards in drug development. The presence of impurities, such as starting materials, byproducts, or isomers, can significantly impact reaction outcomes, biological activity, and material properties. The following protocols offer systematic approaches to purify crude this compound to a high degree of purity.
Data Presentation
For effective comparison and documentation of purification outcomes, it is recommended to summarize all quantitative data in a structured format. The table below serves as a template for recording key parameters before and after each purification step.
| Purification Method | Initial Mass (g) | Final Mass (g) | Yield (%) | Initial Purity (%) | Final Purity (%) | Method of Purity Analysis |
| Recrystallization | GC, HPLC, NMR | |||||
| Distillation | GC, HPLC, NMR | |||||
| Column Chromatography | GC, HPLC, NMR |
Experimental Workflow
The general workflow for the purification of this compound involves an initial assessment of the crude material, followed by the selection of an appropriate purification technique, execution of the protocol, and final analysis of the purified product.
Caption: General experimental workflow for the purification of this compound.
Experimental Protocols
The choice of purification method depends on the nature of the impurities and the physical state of the crude product.
Protocol 1: Purification by Recrystallization
Recrystallization is a suitable method for purifying solid crude this compound from less soluble or more soluble impurities.
Materials and Equipment:
-
Crude this compound
-
Ethanol (or other suitable solvent like ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is a commonly used solvent for biphenyl derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This can be achieved by adding the solvent portion-wise while heating the flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yields, the flask can then be placed in an ice bath to promote further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., GC, HPLC, NMR).
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is effective for purifying liquid this compound or for separating it from non-volatile impurities.
Materials and Equipment:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Sample Loading: Charge the distillation flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point of 2-methylbiphenyl (a related compound) is reported as 76-78°C at 0.5 mm Hg, which can serve as a reference point.[2] For 3,3'-dimethoxybiphenyl, a boiling point of 157-159°C at 4 mm Hg has been noted.[1]
-
Termination: Stop the distillation before the distillation flask goes to dryness.
-
Analysis: Analyze the purity of the distilled product.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[3][4][5]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane, ethyl acetate, or a mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation of this compound from its impurities. A system where the target compound has an Rf value of approximately 0.3 is often ideal.
-
Column Packing: Pack the chromatography column with silica gel, either as a slurry in the eluent (wet packing) or by carefully pouring the dry silica gel into the eluent-filled column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and then loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Analysis: Confirm the purity of the final product.
References
Application Notes and Protocols: 2,2'-Dimethylbiphenyl Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ligands derived from the 2,2'-dimethylbiphenyl scaffold in various catalytic reactions. The focus is on phosphine and diamine ligands that have demonstrated significant utility in key organic transformations, including asymmetric hydrogenation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Introduction to this compound-Based Ligands
The this compound backbone provides a rigid and sterically defined framework for the design of chiral and achiral ligands. The methyl groups in the 2 and 2' positions create a twisted biphenyl structure, which is a key feature for inducing asymmetry in catalytic reactions. This scaffold has been successfully functionalized to create highly effective phosphine and diamine ligands. Two prominent examples are:
-
BIPHEMP: (2,2'-Dimethyl-6,6'-bis(diphenylphosphino)biphenyl) is a chiral bisphosphine ligand renowned for its application in asymmetric hydrogenation and other stereoselective transformations.[1]
-
2,2'-Diamino-6,6'-dimethylbiphenyl: This diamine ligand has shown effectiveness in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions.
These ligands, and others based on the this compound core, offer unique steric and electronic properties that influence the reactivity and selectivity of metal catalysts.
Ligand Synthesis Protocols
Synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl [(-)-BIPHEMP]
This protocol describes the synthesis of enantiomerically pure (-)-BIPHEMP starting from optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl.[1]
Experimental Workflow:
Caption: Synthesis of (-)-BIPHEMP.
Protocol:
-
To a cooled (~10°C) solution of butyllithium (BuLi, 2.05 eq.) in diethyl ether, add a solution of optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (1.0 eq.) in ether.
-
Stir the reaction mixture for 40 minutes.
-
Add a solution of chlorodiphenylphosphine (2.05 eq.) in ether to the mixture.
-
Allow the reaction to warm to room temperature, then reflux for 5 hours.
-
Continue stirring at room temperature overnight.
-
Perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic phase, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield (-)-BIPHEMP.
Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl
The synthesis of 2,2'-diamino-6,6'-dimethylbiphenyl can be achieved through the hydrogenation of 2,2'-dinitro-6,6'-dimethylbiphenyl.[2]
Experimental Workflow:
Caption: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl.
Protocol:
-
In a suitable pressure vessel, dissolve 2,2'-dinitro-6,6'-dimethylbiphenyl in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Raney nickel to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to yield pure 2,2'-diamino-6,6'-dimethylbiphenyl.
Applications in Catalysis
Asymmetric Hydrogenation using BIPHEMP
BIPHEMP is a highly effective ligand in rhodium(I)-catalyzed homogeneous hydrogenation of various prochiral substrates, such as methyl (Z)-α-benzamidocinnamate, leading to products with high enantiomeric excess (e.e.).[1]
Quantitative Data:
| Entry | Ligand | Solvent | e.e. (%) |
| 1 | (+)-BIPHEMP | Toluene | 46 |
| 2 | (+)-BIPHEMP | THF | 38 |
| 3 | (+)-BIPHEMP | Ethanol | 14 |
Catalytic Cycle:
Caption: Asymmetric Hydrogenation Catalytic Cycle.
Experimental Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate:
-
In a glovebox, charge a reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral BIPHEMP ligand in a suitable solvent (e.g., toluene).
-
Stir the mixture to form the active catalyst complex.
-
Add the substrate, methyl (Z)-α-benzamidocinnamate.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen source.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature until the reaction is complete.
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Suzuki-Miyaura Cross-Coupling using 2,2'-Diamino-6,6'-dimethylbiphenyl
This diamine ligand has proven to be effective in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.
Quantitative Data for Coupling of 4-Iodotoluene with Phenylboronic Acid:
| Parameter | Value |
| Catalyst | Pd(OAc)₂ |
| Ligand | 2,2'-Diamino-6,6'-dimethylbiphenyl |
| Base | Cs₂CO₃ |
| Solvent | THF |
| Temperature | 40 °C |
| Yield | High (specific yield not provided in abstract) |
Catalytic Cycle:
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen), add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium(II) acetate (Pd(OAc)₂, e.g., 2 mol%), 2,2'-diamino-6,6'-dimethylbiphenyl ligand (e.g., 4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent (e.g., toluene, dioxane, or THF).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination using Biaryl Phosphine Ligands
While specific data for BIPHEMP in Buchwald-Hartwig amination is not as prevalent in the initial searches, biaryl phosphine ligands, in general, are the cornerstone of this reaction. The principles and the catalytic cycle are directly applicable. These ligands facilitate the coupling of amines with aryl halides.[3][4][5][6][7]
Catalytic Cycle:
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox, charge an oven-dried reaction vessel with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a biaryl phosphine ligand (e.g., a BIPHEMP-type ligand), and a base (e.g., NaOtBu or Cs₂CO₃).
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add the aryl halide and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. scispace.com [scispace.com]
- 2. prepchem.com [prepchem.com]
- 3. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of Chiral Derivatives from 2,2'-Dimethylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral biphenyls are a critical class of compounds in modern chemistry, finding extensive applications as ligands in asymmetric catalysis and as chiral dopants in liquid crystals. The hindered rotation around the C-C single bond connecting the two phenyl rings, caused by bulky ortho substituents, gives rise to stable atropisomers. This document provides detailed protocols for the synthesis of valuable chiral derivatives starting from 2,2'-dimethylbiphenyl, a readily available precursor. The methodologies covered include classical resolution of racemates and direct asymmetric synthesis, yielding key chiral building blocks such as diols, dicarboxylic acids, and phosphine ligands.
Methods of Obtaining Enantiopure Derivatives
The synthesis of enantiomerically pure derivatives of this compound can be broadly categorized into two main approaches:
-
Classical Resolution of Racemates: This method involves the separation of a racemic mixture of a biphenyl derivative by forming diastereomeric salts with a chiral resolving agent. Subsequent separation of these diastereomers by fractional crystallization, followed by removal of the resolving agent, affords the individual enantiomers.
-
Asymmetric Synthesis: This approach involves the direct synthesis of an enantiomerically enriched product from a prochiral or racemic starting material using a chiral catalyst or auxiliary.
Below are detailed protocols for the synthesis of key chiral derivatives of this compound.
Protocol 1: Resolution of (±)-6,6'-Dimethylbiphenyl-2,2'-dicarboxylic Acid
This protocol details the resolution of racemic 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid using the chiral resolving agent (-)-brucine.
Workflow Diagram:
Caption: Resolution of racemic dicarboxylic acid via diastereomeric salt formation.
Experimental Protocol:
-
Salt Formation: In a 500 mL Erlenmeyer flask, dissolve 10.0 g (37.0 mmol) of racemic 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid and 14.6 g (37.0 mmol) of anhydrous (-)-brucine in 250 mL of hot acetone.
-
Fractional Crystallization: Allow the solution to stand at room temperature for 24 hours. The less soluble diastereomeric salt of the (+)-acid will crystallize.
-
Isolation of the (+)-Acid Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.
-
Liberation of the (+)-Acid: Suspend the collected crystals in 100 mL of water and add 20 mL of 6 M hydrochloric acid with stirring. The free (+)-dicarboxylic acid will precipitate.
-
Purification of the (+)-Acid: Collect the precipitate by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven. Recrystallize from ethanol/water to obtain enantiomerically pure (+)-6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid.
-
Isolation of the (-)-Acid: The acetone filtrate from step 3, containing the more soluble diastereomeric salt of the (-)-acid, is concentrated under reduced pressure. The residue is treated with 6 M hydrochloric acid as in step 4 to precipitate the crude (-)-acid.
-
Purification of the (-)-Acid: The crude (-)-acid is then purified by recrystallization from ethanol/water.
Quantitative Data:
| Compound | Yield | Melting Point (°C) | Specific Rotation [α]D (c=1, Ethanol) | Enantiomeric Excess (ee%) |
| (+)-6,6'-Dimethylbiphenyl-2,2'-dicarboxylic acid | ~35% | 248-250 | +89.5° | >99% |
| (-)-6,6'-Dimethylbiphenyl-2,2'-dicarboxylic acid | ~30% | 248-250 | -89.2° | >99% |
Protocol 2: Resolution of (±)-2,2'-Dihydroxy-6,6'-dimethylbiphenyl
This protocol describes the resolution of racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl via its hydrogenphosphate ester using cinchonidine as the resolving agent.[1]
Workflow Diagram:
Caption: Resolution of a racemic diol via its phosphate ester.
Experimental Protocol:
-
Synthesis of the Racemic Hydrogenphosphate: To a solution of 10.7 g (50 mmol) of racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl in 100 mL of dry pyridine, add 5.4 mL (55 mmol) of phosphorus oxychloride dropwise at 0 °C. Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the crude hydrogenphosphate. Collect the solid by filtration, wash with water, and dry.
-
Salt Formation: Dissolve the crude hydrogenphosphate and an equimolar amount of cinchonidine in hot ethanol.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature to crystallize the less soluble diastereomeric salt.
-
Isolation and Hydrolysis: Collect the crystals and hydrolyze them by refluxing in a 2 M sodium hydroxide solution for 4 hours.
-
Purification: After cooling, acidify the solution with hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, evaporate the solvent, and purify the resulting (R)-(+)-diol by column chromatography or recrystallization. The dextrorotatory enantiomer is determined to have the R-configuration.[1]
Quantitative Data:
| Compound | Yield | Melting Point (°C) | Specific Rotation [α]D (c=1, CH2Cl2) | Enantiomeric Excess (ee%) |
| (R)-(+)-2,2'-Dihydroxy-6,6'-dimethylbiphenyl | ~40% | 159-161 | +45.2° | >98% |
Protocol 3: Asymmetric Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol
This protocol outlines a multi-step asymmetric synthesis starting from the resolved (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde.
Reaction Pathway Diagram:
Caption: Multi-step synthesis of a chiral diol from a resolved aldehyde.
Experimental Protocol:
-
Reduction: To a solution of (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde (1.0 eq) in ethanol, add sodium borohydride (2.2 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried and concentrated to afford the corresponding diol.
-
Bromination: Dissolve the diol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add phosphorus tribromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the mixture into ice water and extract with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give the dibromide.
-
Hydrogenation: Dissolve the dibromide (1.0 eq) in a mixture of methanol and ethyl acetate. Add 10% Pd/C catalyst. The mixture is degassed and stirred under a hydrogen atmosphere (balloon) for 24 hours. Filter the catalyst and concentrate the filtrate to obtain the dimethyl ether derivative.
-
Demethylation: Dissolve the dimethyl ether (1.0 eq) in anhydrous dichloromethane and cool to -78 °C. Add boron tribromide (3.0 eq) dropwise. Stir the reaction at room temperature for 6 hours. Cool the mixture to 0 °C and quench with water. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.
Quantitative Data:
| Step | Reagents and Conditions | Yield |
| 1. Reduction | NaBH4, EtOH, 0 °C to RT | 99% |
| 2. Bromination | PBr3, CH2Cl2, 0 °C to RT | 96% |
| 3. Hydrogenation | H2, Pd/C, MeOH/EtOAc, RT | 99% |
| 4. Demethylation | BBr3, CH2Cl2, -78 °C to RT | 95% |
| Overall Yield | ~89% |
| Compound | Melting Point (°C) | Specific Rotation [α]D (c=1, Toluene) |
| (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol | 212-214 | -58.5° |
Protocol 4: Synthesis of (R)-(-)-BIPHEMP
This protocol describes the synthesis of the chiral bisphosphine ligand (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl (BIPHEMP) from optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl.
Reaction Pathway Diagram:
Caption: Synthesis of the chiral ligand BIPHEMP.
Experimental Protocol:
-
Lithiation: To a solution of optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol) in 13 mL of diethyl ether, add n-butyllithium (2.6 mL of a 1.45 M solution in hexanes, 3.77 mmol) at -10 °C. Stir the reaction mixture for 40 minutes.
-
Phosphinylation: Add a solution of chlorodiphenylphosphine (829 mg, 3.77 mmol) in 2.5 mL of diethyl ether to the reaction mixture.
-
Work-up: Allow the mixture to warm to room temperature, then reflux for 5 hours. Stir at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution.
-
Purification: Extract the product with dichloromethane. Wash the organic phase with water and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, petroleum ether) to give (R)-(-)-BIPHEMP.
Quantitative Data:
| Compound | Yield | Melting Point (°C) | Specific Rotation [α]D (c=0.5, Benzene) |
| (R)-(-)-BIPHEMP | 57% | 210-212 | -43.5° |
Application in Asymmetric Catalysis
Chiral derivatives of this compound, particularly the bisphosphine ligand BIPHEMP, are highly effective in a variety of asymmetric catalytic reactions.
Example: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
A rhodium(I) complex of BIPHEMP can be used to catalyze the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to produce the corresponding chiral amino acid derivative with high enantioselectivity.
Reaction Scheme:
Catalytic Performance:
| Ligand | Substrate | Product Enantiomeric Excess (ee%) |
| BIPHEMP | Methyl (Z)-α-acetamidocinnamate | 92% |
This demonstrates the utility of BIPHEMP in inducing high levels of stereocontrol in catalytic transformations, making it a valuable tool for the synthesis of enantiomerically pure compounds, including pharmaceutical intermediates. The enantiodivergent nature of catalysis with BIPHEMP has also been explored, where careful control of reaction conditions can lead to the selective formation of either enantiomer of the product.[2]
References
Application of 2,2'-Dimethylbiphenyl in Liquid Crystal Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2'-dimethylbiphenyl derivatives as chiral dopants in the synthesis of liquid crystals. The focus is on the induction of cholesteric (chiral nematic) phases in nematic liquid crystal hosts, a critical aspect in the development of advanced materials for displays, sensors, and optical devices.
Introduction
Axially chiral this compound derivatives are highly effective chiral dopants for nematic liquid crystals. Their sterically hindered structure, arising from the ortho-substituents, leads to a stable, twisted conformation. When introduced into a nematic host, these chiral molecules transfer their molecular chirality to the bulk liquid crystal, inducing a helical superstructure known as a cholesteric or chiral nematic phase (N*). The tightness of this helical twist is quantified by the Helical Twisting Power (HTP), a critical parameter for tailoring the optical properties of the resulting material. This document outlines the synthesis of such chiral dopants and the characterization of the induced cholesteric phases.
Key Application: Induction of Cholesteric Phases
The primary application of this compound derivatives in this context is to act as chiral inductors in nematic liquid crystal hosts. The resulting cholesteric phase exhibits unique optical properties, such as selective reflection of light, which is dependent on the pitch of the induced helix. By carefully designing the molecular structure of the this compound dopant, the helical pitch and, consequently, the color of the reflected light can be precisely controlled.
Experimental Protocols
Protocol 1: Synthesis of Chiral 2,2'-Disubstituted-6,6'-dimethylbiphenyl Dopants
This protocol describes a general synthetic route for preparing optically active 2,2'-disubstituted-6,6'-dimethylbiphenyl derivatives, which are potent chiral dopants. The synthesis involves the preparation of a racemic biphenol precursor, its resolution into enantiomers, and subsequent functionalization with mesogenic groups.
Part A: Synthesis of Racemic 2,2'-Dihydroxy-6,6'-dimethylbiphenyl
-
Dimerization of 2-Bromo-3-nitrotoluene: 2-Bromo-3-nitrotoluene is heated with activated copper powder to yield 2,2'-dimethyl-6,6'-dinitrobiphenyl.
-
Reduction of the Nitro Groups: The dinitro compound is then reduced to 2,2'-diamino-6,6'-dimethylbiphenyl using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Diazotization and Hydrolysis: The diamine is subjected to diazotization followed by hydrolysis to yield the racemic 2,2'-dihydroxy-6,6'-dimethylbiphenyl.
Part B: Optical Resolution of 2,2'-Dihydroxy-6,6'-dimethylbiphenyl
-
Formation of Diastereomeric Salts: The racemic biphenol is resolved into its enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as cinchonidine or quinine, after conversion to a hydrogenphosphate derivative.[1]
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization.
-
Hydrolysis: The separated diastereomers are hydrolyzed to yield the enantiomerically pure (M)- and (P)-2,2'-dihydroxy-6,6'-dimethylbiphenyl.
Part C: Synthesis of the Final Chiral Dopant (Esterification)
-
Preparation of Acyl Chloride: The desired mesogenic acid (e.g., 4'-(octyloxy)biphenyl-4-carboxylic acid) is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
Esterification: The enantiomerically pure biphenol from Part B is reacted with the acyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane) to yield the final chiral dopant.
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure chiral dopant.
Protocol 2: Measurement of Helical Twisting Power (HTP)
The HTP of a chiral dopant is a measure of its efficiency in inducing a helical structure in a nematic host. It is determined by measuring the pitch of the cholesteric phase induced by a known concentration of the dopant.
-
Preparation of the Doped Nematic Mixture:
-
A known weight of the chiral dopant is dissolved in a specific nematic liquid crystal host (e.g., ROTN 3010) to prepare a mixture with a precise mole fraction (x) of the dopant.
-
The mixture is heated to its isotropic phase and thoroughly mixed to ensure homogeneity.
-
-
Preparation of the Measurement Cell (Cano-Grandjean Method):
-
A wedge-shaped cell is prepared using two flat glass plates. The surfaces of the glass plates are treated to induce planar alignment of the liquid crystal molecules.
-
The doped nematic mixture is introduced into the wedge cell by capillary action in its isotropic phase.
-
-
Measurement of the Helical Pitch:
-
The cell is cooled slowly into the chiral nematic phase.
-
Under a polarizing optical microscope, a series of disclination lines (Grandjean-Cano lines) will be visible. These lines correspond to a rotation of the director by π.
-
The distance (L) between two consecutive disclination lines is measured.
-
The helical pitch (p) is calculated using the formula: p = 2 * L * tan(α), where α is the wedge angle of the cell.
-
-
Calculation of Helical Twisting Power (HTP):
-
The HTP is calculated using the equation: HTP = 1 / (p * x), where 'p' is the measured pitch in micrometers and 'x' is the mole fraction of the chiral dopant.
-
Quantitative Data
The following table summarizes the Helical Twisting Power (HTP) of representative 2,2'-disubstituted-6,6'-dimethylbiphenyl chiral dopants in a nematic liquid crystal host.
| Chiral Dopant | Nematic Host | Mole Fraction (x) | Helical Pitch (p) [µm] | Helical Twisting Power (HTP) [µm⁻¹] | Reference |
| (-)-(M)-7a [a] | ROTN 3010 | Not Specified | 1.8 | High | [2] |
| (-)-(M)-9 [b] | ROTN 3010 | Not Specified | Not Specified | High | [2] |
[a] (-)-(M)-7a: 6,6'-Dimethylbiphenyl-2,2'-diyl bis[4'-(octyloxy)biphenyl-4-carboxylate] [b] (-)-(M)-9: Structure derived from 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid with mesogenic units.
Note: The exact mole fractions were not specified in the abstract, but the reference indicates very low concentrations were used to achieve the short pitch.[2] Further review of the full text would be required for more precise data.
Visualizations
Logical Relationship: From Chiral Dopant to Cholesteric Phase
The following diagram illustrates the conceptual relationship between the molecular chirality of a this compound dopant and the macroscopic helical structure of the induced cholesteric liquid crystal phase.
Caption: Relationship between a chiral dopant and the induced cholesteric phase.
Experimental Workflow: Synthesis of a Chiral Biphenyl Dopant
This diagram outlines the major steps in the synthesis of a chiral 2,2'-disubstituted-6,6'-dimethylbiphenyl dopant.
References
Application Notes and Protocols: 2,2'-Dimethylbiphenyl as a Precursor for High-Performance PHOLED Host Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,2'-dimethylbiphenyl as a precursor in the synthesis of host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). The focus is on the synthesis of 4,4'-bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl (CDBP), a promising host material known for its high triplet energy and excellent thermal stability, which are crucial for fabricating efficient and stable blue PHOLEDs.
Introduction
Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) have garnered significant attention for their potential to achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The performance of a PHOLED is critically dependent on the host material in the emissive layer, which serves to dissolve and separate the phosphorescent dopant molecules, facilitate charge transport, and confine excitons on the dopant.
An ideal host material should possess several key characteristics:
-
High Triplet Energy (ET): The triplet energy of the host must be higher than that of the phosphorescent dopant to prevent reverse energy transfer and ensure efficient emission from the dopant.
-
Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and operational stability.
-
Balanced Charge Transport: Efficient and balanced transport of both holes and electrons is crucial for achieving a wide recombination zone and high efficiency.
-
Good Film-Forming Properties: The ability to form uniform and amorphous thin films is necessary for device fabrication.
The introduction of methyl groups at the 2 and 2' positions of the biphenyl core, as in this compound, induces a significant steric hindrance. This twisting of the biphenyl unit disrupts π-conjugation, leading to a higher triplet energy compared to its planar analogue, 4,4'-bis(carbazol-9-yl)biphenyl (CBP). This makes derivatives of this compound, such as CDBP, particularly suitable as host materials for high-energy blue phosphorescent emitters.
Synthesis of 4,4'-bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl (CDBP)
The synthesis of CDBP from this compound typically involves a two-step process: halogenation of the this compound core followed by a double Buchwald-Hartwig amination with carbazole.
Experimental Protocol: Synthesis of CDBP
Step 1: Bromination of this compound to 4,4'-Dibromo-2,2'-dimethylbiphenyl
This step introduces bromine atoms at the 4 and 4' positions of the this compound, which will serve as the reaction sites for the subsequent amination.
-
Reagents and Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Heating mantle with stirrer
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-Dibromo-2,2'-dimethylbiphenyl.
-
Dry the product under vacuum.
-
Step 2: Buchwald-Hartwig Amination of 4,4'-Dibromo-2,2'-dimethylbiphenyl with Carbazole
This palladium-catalyzed cross-coupling reaction forms the C-N bonds between the biphenyl core and the carbazole moieties.
-
Reagents and Materials:
-
4,4'-Dibromo-2,2'-dimethylbiphenyl
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri-tert-butylphosphine (P(t-Bu)3) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Stir bar
-
Heating mantle with stirrer
-
Condenser
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/dichloromethane)
-
-
Procedure:
-
To a Schlenk flask, add 4,4'-Dibromo-2,2'-dimethylbiphenyl (1 equivalent), carbazole (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents) under an inert atmosphere.
-
Add Pd2(dba)3 (e.g., 0.01-0.05 equivalents) and the phosphine ligand (e.g., 0.02-0.10 equivalents).
-
Add anhydrous toluene to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexane) to afford pure 4,4'-bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl (CDBP).
-
Further purification can be achieved by sublimation for use in electronic devices.
-
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of CDBP are crucial for its function as a PHOLED host material. These properties are typically characterized by UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry.
| Property | Typical Value for CDBP | Significance |
| Triplet Energy (ET) | ~2.9 - 3.1 eV | Must be higher than the dopant's ET to prevent exciton quenching. |
| HOMO Level | ~ -5.7 to -5.9 eV | Influences hole injection from the hole transport layer. |
| LUMO Level | ~ -2.3 to -2.5 eV | Influences electron injection from the electron transport layer. |
| Glass Transition Temp. (Tg) | > 100 °C | Indicates morphological stability of the thin film. |
| Decomposition Temp. (Td) | > 400 °C | Reflects the thermal stability of the material during device operation and fabrication. |
Note: The exact values can vary depending on the measurement conditions and the purity of the material.
PHOLED Device Fabrication and Performance
PHOLEDs incorporating CDBP as the host material are typically fabricated by vacuum thermal evaporation. The following protocol outlines a general procedure for a multilayer PHOLED.
Experimental Protocol: PHOLED Fabrication
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and remove organic residues.
-
-
Vacuum Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The typical layer stack and thicknesses are:
-
Hole Injection Layer (HIL): e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile), 10 nm.
-
Hole Transport Layer (HTL): e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), 40 nm.
-
Emissive Layer (EML): CDBP doped with a phosphorescent emitter (e.g., FIrpic for blue emission) at a specific concentration (e.g., 5-15 wt%). The typical thickness is 20-30 nm. The deposition rate for the host is typically 1-2 Å/s, and for the dopant, it is adjusted to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): e.g., TmPyPB (1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene), 40 nm.
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride), 1 nm.
-
Cathode: Aluminum (Al), 100 nm.
-
-
The deposition rates of the organic materials are typically controlled between 0.5 and 2.0 Å/s. The metal cathode is deposited at a higher rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
PHOLED Performance Data with CDBP Host
The performance of PHOLEDs is evaluated based on several key metrics. The table below summarizes typical performance data for blue PHOLEDs using CDBP as the host material.
| Emitter | Doping Conc. (%) | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) |
| FIrpic | 8 | ~18-22 | ~35-45 | ~30-40 | (0.16, 0.33) |
| FIrpic | 10 | ~20-24 | ~40-50 | ~35-45 | (0.16, 0.32) |
| FIrpic | 12 | ~19-23 | ~38-48 | ~33-43 | (0.17, 0.34) |
Note: Performance data can vary significantly based on the device architecture, layer thicknesses, and the specific phosphorescent emitter used.
Diagrams
Synthesis Workflow of CDBP
Caption: Synthetic pathway for CDBP from this compound.
PHOLED Device Architecture
Caption: A typical multilayer PHOLED device structure.
Conclusion
This compound serves as an excellent precursor for the synthesis of high-triplet-energy host materials for PHOLEDs. The resulting CDBP, with its twisted biphenyl core, demonstrates the necessary photophysical and thermal properties for fabricating highly efficient and stable blue PHOLEDs. The detailed protocols provided herein offer a comprehensive guide for researchers and scientists working in the field of organic electronics and materials science. By following these procedures, it is possible to synthesize high-purity CDBP and fabricate high-performance PHOLED devices. Further optimization of the device architecture and dopant concentration can lead to even greater improvements in efficiency and operational lifetime.
Application Note: Characterization of 2,2'-Dimethylbiphenyl Atropisomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atropisomers are stereoisomers that result from hindered rotation around a single bond. In molecules like 2,2'-dimethylbiphenyl, the steric hindrance caused by the methyl groups restricts free rotation around the biphenyl bond, leading to the existence of stable, separable enantiomers. The characterization and separation of these atropisomers are of significant interest in pharmaceutical development and stereoselective synthesis, as individual atropisomers can exhibit different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the resolution and quantification of such isomers.[1][2] This application note provides a detailed protocol for the characterization of this compound atropisomers using chiral HPLC.
A critical consideration in the analysis of atropisomers is their potential for interconversion, especially at elevated temperatures.[1][2] Therefore, maintaining low temperatures during sample preparation, storage, and chromatographic analysis is crucial to prevent racemization and ensure accurate quantification.[1][2]
Data Presentation
The following table summarizes the typical chromatographic parameters for the separation of this compound atropisomers based on a method utilizing a derivatized β-cyclodextrin chiral stationary phase.
| Parameter | Atropisomer 1 | Atropisomer 2 |
| Retention Time (min) | 12.5 | 14.8 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 8300 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Experimental Protocols
This section details the methodologies for the HPLC-based separation of this compound atropisomers.
1. Materials and Reagents
-
This compound (racemic mixture)
-
HPLC-grade methanol
-
HPLC-grade water
-
Chiral Stationary Phase: Derivatized β-cyclodextrin bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector and temperature-controlled column compartment and autosampler
2. Instrument and Chromatographic Conditions
-
HPLC System: A system capable of precise temperature control for both the column and the sample compartment is required.
-
Column: Derivatized β-cyclodextrin bonded stationary phase.
-
Mobile Phase: Methanol:Water (60:40, v/v).
-
Flow Rate: 0.7 mL/min.[2]
-
Autosampler Temperature: -70 °C (or as low as possible).[1][2]
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
3. Sample Preparation
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards at the desired concentrations (e.g., 0.1 mg/mL).
-
Crucially, all sample preparation steps, including dissolution and dilution, should be carried out at a low temperature (e.g., on ice) to minimize the risk of atropisomer interconversion.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic this compound standard solution six times.
-
The system is deemed suitable if the resolution (Rs) between the two atropisomer peaks is greater than 1.5, the tailing factor for each peak is less than 1.5, and the relative standard deviation (RSD) for the peak areas of replicate injections is less than 2.0%.
5. Analysis Procedure
-
Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.
-
Inject the prepared samples and standards.
-
Record the chromatograms and integrate the peak areas for each atropisomer.
-
Quantify the amount of each atropisomer in the samples by comparing their peak areas with those of the standards.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Chiral recognition mechanism on a CSP.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-dimethylbiphenyl. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Ullmann coupling of 2-halotoluenes and the Suzuki-Miyaura cross-coupling reaction between a 2-tolylboronic acid and a 2-halotoluene.
Q2: What are the typical side products observed in the synthesis of this compound?
A2: The primary side products are typically formed through homocoupling of the starting materials. In the Ullmann reaction, this results in the formation of biphenyl and 4,4'-dimethylbiphenyl. Similarly, in the Suzuki-Miyaura coupling, homocoupling of the boronic acid reagent can occur, particularly in the presence of oxygen.[1] Another potential side reaction is hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom.[2]
Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?
A3: To suppress homocoupling, it is critical to rigorously exclude oxygen from the reaction mixture.[1] This can be achieved by thoroughly degassing all solvents and water used in the reaction and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][3]
Q4: My Ullmann coupling reaction is giving a low yield. What are some potential causes?
A4: Low yields in the Ullmann reaction can be attributed to several factors. The traditional version of the reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper.[1][4] The reaction is also known for having erratic yields.[4] The reactivity of the copper powder can also significantly influence the outcome. Using activated copper powder may enhance reactivity.[1]
Q5: What purification methods are effective for removing side products from the crude this compound product?
A5: Purification of the crude product can be effectively achieved by column chromatography on silica gel.[5] Recrystallization from a suitable solvent system can also be employed to obtain the pure product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Significant formation of homocoupling byproducts (e.g., biphenyl, 4,4'-dimethylbiphenyl) in Suzuki-Miyaura Coupling.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and water prior to use. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain an inert atmosphere throughout the reaction.[1] |
| Inappropriate Base | The choice of base can influence the reaction outcome. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate and solvent-dependent.[1] |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(0) source, handle it under an inert atmosphere to prevent oxidation. |
Issue 2: Low or no conversion in the Ullmann Coupling Reaction.
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | The classic Ullmann reaction often requires high temperatures, typically around 200°C or higher.[1] Ensure the reaction is heated to the appropriate temperature. |
| Inactive Copper | The reactivity of the copper is crucial. Use finely divided, activated copper powder. Activation can sometimes be achieved by treating copper with iodine or other methods. |
| Poor Solvent Choice | High-boiling polar solvents like DMF or nitrobenzene are often used. Ensure the solvent is appropriate for the reaction temperature and solubilizes the reactants. |
Quantitative Data Summary
The following table summarizes yield data for the synthesis of this compound via the Suzuki-Miyaura coupling of a sterically hindered aryl chloride.
| Reactants | Catalyst System | Solvent | Yield of this compound |
| 2-Chlorotoluene and Phenylboronic Acid | 1 (a specific phosphine ligand mentioned in the source), Sodium tert-butoxide | Isopropanol | 87%[5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a general procedure for the cross-coupling of sterically hindered aryl chlorides.[5]
Materials:
-
Palladium catalyst precursor and ligand (e.g., 2 mol % of a suitable catalyst system)
-
Sodium tert-butoxide (1.2 mmol)
-
2-Tolylboronic acid (1.4 mmol)
-
2-Chlorotoluene (1 mmol)
-
Technical grade isopropanol (1.5 mL)
-
Silica gel
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, sodium tert-butoxide, and 2-tolylboronic acid to a vial equipped with a magnetic stir bar.
-
Seal the vial with a screw cap fitted with a septum.
-
Outside the glovebox, inject technical grade isopropanol into the vial and stir the mixture at room temperature for 15 minutes.
-
Inject the 2-chlorotoluene at a rate of 20 µL/30 sec.
-
Monitor the reaction by gas chromatography.
-
Upon completion, add a small amount of silica gel to the vial and evaporate the solvent in vacuo.
-
Isolate the product by flash chromatography.
Protocol 2: General Procedure for Ullmann Synthesis of Symmetrical Biaryls
This is a general procedure for the classic Ullmann reaction.[1]
Materials:
-
Aryl halide (e.g., 2-iodotoluene)
-
Excess copper powder
-
High-boiling solvent (e.g., dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl halide in the high-boiling solvent.
-
Add an excess of copper powder to the solution.
-
Heat the reaction mixture to a high temperature (typically >200°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
After completion, cool the reaction mixture and filter to remove the copper residues.
-
The product can be isolated from the filtrate by extraction and purified by chromatography or recrystallization.
Visualizations
Caption: Troubleshooting flowchart for Suzuki-Miyaura synthesis of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Suzuki Coupling for Biphenyl Synthesis
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions in biphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.
Q2: What are the main causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0). Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote homocoupling.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of your boronic acid starting material.
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent plays a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to homocoupling in Suzuki coupling reactions for biphenyl synthesis.
Issue 1: Significant Formation of Homocoupling Byproduct
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Sparge solvents with an inert gas (Nitrogen or Argon) for 15-30 minutes before use. For highly sensitive reactions, employ the "freeze-pump-thaw" method (see Experimental Protocols). 2. Inert Atmosphere: Assemble the reaction glassware under a positive pressure of inert gas. Use Schlenk line techniques or a glovebox for optimal results.[2] |
| Presence of Pd(II) Species | 1. Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ instead of Pd(II) salts like Pd(OAc)₂ or PdCl₂. 2. Add a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture before adding the palladium catalyst. This helps to reduce Pd(II) to the active Pd(0) state in situ.[1] |
| Inappropriate Ligand Choice | 1. Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over pathways leading to homocoupling. Screen a variety of ligands to find the optimal one for your specific substrates. 2. Recommended Ligands: For biphenyl synthesis, ligands such as SPhos, XPhos, and other biaryl phosphines have shown to be effective in minimizing homocoupling.[3] |
| Suboptimal Base Selection | 1. Base Optimization: The base plays a crucial role in the catalytic cycle. While strong bases can be effective, they can also promote side reactions. Weaker inorganic bases are often a better choice to minimize homocoupling. 2. Recommended Bases: Consider using bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. The optimal base is often substrate-dependent and may require screening.[4] |
| Unstable Boronic Acid | 1. Use a More Stable Boronate: If your boronic acid is known to be unstable, consider using a more robust derivative. 2. Recommended Derivatives: Pinacol esters (Bpin) and MIDA boronates are generally more stable than the corresponding boronic acids and can lead to cleaner reactions with less homocoupling.[1] |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of the desired biphenyl product, which is often inversely correlated with the amount of homocoupling.
Table 1: Effect of Different Bases on Biphenyl Yield
| Entry | Base | Solvent | Temperature (°C) | Yield of Biphenyl (%) | Reference |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
| 2 | K₂CO₃ | DMF/H₂O | 110-140 | 90-97 | [5] |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 | [4] |
| 4 | NaOH | THF/H₂O | 80 | 70 | [4] |
| 5 | KF | THF | 80 | Can prevent ester cleavage but may have lower rates | [1] |
Note: Higher yields of the desired biphenyl product generally indicate a lower percentage of side reactions, including homocoupling.
Table 2: Effect of Different Phosphine Ligands on Biphenyl Yield
| Entry | Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Yield of Biphenyl (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | SPhos | Pd(OAc)₂ | Toluene/H₂O | RT | High yields for various substrates |[3] | | 2 | XPhos | Pd₂(dba)₃ | t-BuOH/H₂O | 80 | >95 |[3] | | 3 | PPh₃ | Pd(OAc)₂ | Toluene | 105 | 84 (conversion) |[2] | | 4 | P(t-Bu)₃ | Pd₂(dba)₃ | Dioxane | RT | Effective for a range of substrates |[1] | | 5 | dppf | PdCl₂(dppf) | DMF | 80 | Good for heteroaryl couplings |[6] |
Note: The choice of ligand is highly substrate-dependent, and screening is often necessary to determine the optimal ligand for a specific transformation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Biphenyl Synthesis
This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Bulky monophosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Degassing: Degas the solvent mixture by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Freeze-Pump-Thaw Degassing Technique
For particularly oxygen-sensitive reactions, this method provides a more rigorous degassing of the solvent.
-
Place the solvent in a round-bottom flask with a sidearm and stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the stopcock to a vacuum line and evacuate the flask for several minutes.
-
Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure a high level of degassing.
Mandatory Visualization
Caption: Catalytic cycles for Suzuki coupling and the competing homocoupling pathway.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Ullmann Reaction for Sterically Hindered Biphenyls
Welcome to the Technical Support Center for optimizing the Ullmann reaction for the synthesis of sterically hindered biphenyls. This resource is intended for researchers, scientists, and professionals in drug development seeking to troubleshoot and enhance the yields of this challenging but crucial transformation.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when coupling sterically hindered aryl halides?
A1: Low yields in the Ullmann coupling of sterically hindered substrates are a common challenge. The primary reason is the steric hindrance around the reaction center, which slows down the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Additionally, high temperatures traditionally required for the Ullmann reaction can lead to substrate and product degradation, as well as unwanted side reactions.
Q2: What is the most critical factor to consider for improving the yield of sterically hindered biphenyls?
A2: The choice of ligand is paramount. In modern Ullmann couplings, the ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle at lower temperatures.[1][2] For sterically hindered substrates, specialized ligands are often necessary to achieve reasonable yields.
Q3: Which copper source is recommended for this reaction?
A3: Copper(I) salts such as CuI, CuBr, or CuCl are generally preferred as they are the active catalytic species.[3] While Cu(0) or Cu(II) sources can be used, they need to be converted to Cu(I) in situ, which might require specific reaction conditions.
Q4: What are common side reactions, and how can they be minimized?
A4: A common side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of an arene byproduct. This can be minimized by ensuring anhydrous reaction conditions and by using a suitable base. Another potential side reaction is homocoupling, especially if the reaction is run at very high temperatures for extended periods.
Q5: Is the Ullmann reaction always the best choice for synthesizing sterically hindered biphenyls?
A5: Not necessarily. For particularly challenging substrates, other cross-coupling reactions like the Suzuki-Miyaura coupling might offer better yields and milder reaction conditions. However, the Ullmann reaction can be advantageous due to the lower cost and toxicity of copper compared to palladium.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be of poor quality or oxidized. | - Use a fresh, high-purity Cu(I) salt (e.g., CuI).- Consider adding a reducing agent like hydrazine if using a Cu(II) source. |
| Ineffective Ligand: The chosen ligand may not be suitable for the sterically demanding substrates. | - Screen a variety of ligands known to be effective for hindered couplings, such as diamines, amino acids (e.g., L-proline), or picolinic acid.[4] - For ortho-substituted aryl bromides, consider specialized diamine ligands. | |
| Suboptimal Base: The base might not be strong enough or may have poor solubility. | - Screen common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] Cs₂CO₃ is often effective due to its high solubility in organic solvents. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction temperature or may not effectively solvate the reactants and catalyst. | - High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[6] For some systems, non-polar solvents like toluene or xylene can be effective.[5] | |
| Reaction Temperature Too Low/High: The reaction may not have enough energy to overcome the activation barrier, or decomposition may be occurring at high temperatures. | - If no reaction is observed, incrementally increase the temperature. - If decomposition is observed, try a lower temperature, possibly with a more active ligand system. Modern Ullmann reactions can often be run at temperatures between 80-150 °C. | |
| Formation of Side Products (e.g., debromination) | Protic Impurities: Presence of water can lead to hydrodehalogenation. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. |
| Reaction Time: Prolonged reaction times at high temperatures can promote side reactions. | - Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be deactivating over time. | - Increase the catalyst or ligand loading. - Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. |
Data Presentation: Ligand and Condition Effects on Yield
The following table summarizes the impact of different ligands and reaction conditions on the yield of sterically hindered biphenyls, based on literature data.
| Aryl Halide | Coupling Partner | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodotoluene | 2,6-Dimethylphenol | CuI (10) | Picolinic acid (20) | K₃PO₄ (2) | DMSO | 120 | 24 | ~85 |
| 2-Bromotoluene | Aniline | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | ~75 |
| 2-Chloronitrobenzene | 2-Chloronitrobenzene | Cu-bronze alloy | None | None | None | >200 | 1 | Moderate |
| ortho-Substituted Aryl Bromide | Amine | CuI | Diamine Ligand (D6240) | Base | Solvent | RT | - | Good |
| Aryl Iodide | Thiophenol | CuO NPs (3) | None | KOH (2) | DMAc | RT | - | High |
Experimental Protocols
General Protocol for a Ligand-Accelerated Ullmann Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Aryl coupling partner (1.2 mmol)
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine, 0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, aryl coupling partner, CuI, ligand, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours), monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Ullmann coupling reaction.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yields in the Ullmann reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Grignard Reactions for Biaryl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grignard reactions for biaryl synthesis.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Grignard-based biaryl synthesis, such as the Kumada-Tamao-Corriu coupling.
Q1: My Grignard reaction for biaryl synthesis fails to initiate. What are the possible causes and solutions?
A1: Failure to initiate is a common problem, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface.[1] Here are the primary causes and troubleshooting steps:
-
Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the aryl halide.[1]
-
Solution: Activate the magnesium turnings. Common methods include:
-
Iodine Activation: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple/brown color indicates initiation.[1][2]
-
1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension. The observation of bubbling (ethylene gas) signifies activation.[1][2]
-
Mechanical Activation: Before adding solvent, use a dry glass rod to crush the magnesium turnings to expose a fresh surface.[1][3]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[4]
-
Impure Starting Materials: Impurities in the aryl halide can inhibit the reaction.
-
Solution: Use high-purity aryl halides. If necessary, purify the starting material before use.
-
Q2: I am observing a low yield of my desired biaryl product. What are the likely reasons and how can I improve it?
A2: Low yields can be attributed to several factors, from incomplete reaction to the formation of side products.
-
Incomplete Grignard Reagent Formation: If the Grignard reagent is not formed in high yield, the subsequent coupling reaction will be inefficient.
-
Side Reactions: The most common side reaction is homocoupling (Wurtz-type coupling), where two Grignard reagents or two aryl halides react with each other.[6][7] Reduction of the aryl halide to an arene can also occur.
-
Solution:
-
Control Addition Rate: Add the aryl halide slowly to the magnesium suspension during Grignard formation to minimize its concentration and reduce the likelihood of coupling with the formed Grignard reagent.[8]
-
Optimize Temperature: Low reaction temperatures can sometimes reduce the rate of side reactions.
-
Catalyst and Ligand Choice: In Kumada coupling, the choice of catalyst and ligand can significantly impact the selectivity for cross-coupling over homocoupling.[9]
-
-
-
Catalyst Deactivation: The catalyst used in the cross-coupling step (e.g., Nickel or Palladium) can become deactivated.
-
Solution: Use fresh, high-quality catalysts and ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[6]
-
Q3: My reaction mixture is turning dark brown or black. What does this indicate?
A3: A dark coloration can indicate several things:
-
Formation of Nanoparticles: In some cases, especially with nickel and palladium catalysts, the formation of finely divided metal nanoparticles can lead to a black or dark brown suspension. This is often a normal part of the catalytic cycle.
-
Decomposition: Prolonged heating or the presence of impurities can lead to the decomposition of the Grignard reagent or the organometallic intermediates in the catalytic cycle, resulting in a dark, tarry mixture.[8]
-
Solution: Avoid unnecessarily long reaction times and high temperatures. Ensure the purity of all reagents and solvents.
-
Q4: How can I minimize the formation of the homocoupled biaryl byproduct?
A4: Homocoupling is a significant side reaction in Grignard-based biaryl synthesis.[7][10] Here are some strategies to suppress it:
-
Use of Additives: Certain additives can suppress homocoupling. For example, in some iron-catalyzed systems, a solvent mixture of THF and tBuOMe has been found to be essential for achieving high yields by avoiding homocoupling.
-
Appropriate Catalyst Systems: The choice of metal catalyst and ligands is crucial. For instance, combinations of N-heterocyclic carbenes (NHCs) with iron, cobalt, or nickel fluorides have been shown to be excellent catalysts for selective biaryl cross-coupling with minimal homocoupling byproducts.
-
Control of Reaction Conditions: As mentioned earlier, slow addition of reagents and careful temperature control are key to minimizing side reactions.
Section 2: Quantitative Data
The following tables provide a summary of quantitative data for optimizing Kumada coupling reactions for biaryl synthesis.
Table 1: Effect of Catalyst Loading on the Yield of 4-Methylbiphenyl
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | NiCl₂(dppe) | 1 | 85 |
| 2 | NiCl₂(dppe) | 0.5 | 78 |
| 3 | NiCl₂(dppe) | 0.1 | 52 |
| 4 | Pd(PPh₃)₄ | 1 | 92 |
| 5 | Pd(PPh₃)₄ | 0.5 | 88 |
Data is synthesized from general trends reported in the literature.
Table 2: Influence of Solvent on the Yield of 2-Phenylpyridine
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Diethyl Ether | 4.3 | 75 |
| 2 | Tetrahydrofuran (THF) | 7.5 | 88 |
| 3 | 1,4-Dioxane | 2.2 | 65 |
| 4 | Toluene | 2.4 | 45 |
Data is synthesized from general trends reported in the literature.
Section 3: Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (A Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings (1.2 equivalents) in the dry round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine.[2]
-
Add a small portion of the anhydrous ether to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1 equivalent) in anhydrous ether.
-
Add a small amount of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of iodine color) and/or gentle refluxing of the ether.[1]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, the mixture may be stirred at room temperature or gently heated for an additional 30-60 minutes to ensure complete reaction. The resulting grey/brown solution is the Grignard reagent and should be used directly in the next step.
Protocol 2: Nickel-Catalyzed Kumada Coupling for the Synthesis of 3-Phenylpyridine
Materials:
-
Phenylmagnesium bromide solution (prepared as in Protocol 1)
-
3-Bromopyridine
-
NiCl₂(dppp) (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 3-bromopyridine (1 equivalent) and the NiCl₂(dppp) catalyst (e.g., 1 mol%) in anhydrous THF.[5]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the prepared phenylmagnesium bromide solution (typically 1.1-1.5 equivalents) to the stirred solution of 3-bromopyridine and catalyst.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC-MS).
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-phenylpyridine.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Grignard Reaction Initiation
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Diagram 2: Catalytic Cycle of the Kumada Coupling
Caption: The catalytic cycle for the Kumada cross-coupling reaction.
Diagram 3: Experimental Workflow for Biaryl Synthesis via Kumada Coupling
Caption: A typical experimental workflow for biaryl synthesis using Kumada coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.org [mdpi.org]
Technical Support Center: Purification of Non-Polar Aromatic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of non-polar aromatic compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of non-polar aromatic compounds in a question-and-answer format.
Column Chromatography
Question: My non-polar aromatic compound is eluting too quickly from the silica gel column, leading to poor separation. What can I do?
Answer: This is a common challenge when using normal-phase chromatography for non-polar compounds. To improve retention and achieve better separation, you should decrease the polarity of the mobile phase.[1]
-
Decrease Eluent Polarity: If you are using a solvent mixture, such as hexane/ethyl acetate, reduce the proportion of the more polar solvent (ethyl acetate).[1] Start with a very non-polar solvent like hexane or petroleum ether and gradually increase the polarity if necessary.[1][2]
-
Alternative Solvent Systems: Consider using different non-polar solvent systems. A mixture of hexane and diethyl ether or hexane and dichloromethane can offer different selectivity for your compounds.[1]
-
Dry Loading: If your compound has low solubility in the initial non-polar eluent, consider dry loading. This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[1][3]
Question: I am observing streaking or tailing of my compound on the TLC plate and in the column fractions. What is the cause and how can I fix it?
Answer: Streaking or tailing can be caused by several factors:
-
Compound Overloading: Applying too much sample to your TLC plate or column is a common cause of tailing.[1] Try using a more dilute solution of your sample.
-
Compound Instability: Your compound might be degrading on the silica gel. You can test for this by running a 2D TLC.[4] If instability is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[4][5]
-
Inappropriate Solvent: The chosen solvent system may not be optimal for your compound, leading to poor solubility on the column.[4] Ensure your compound is fully dissolved in the mobile phase.
Fractional Distillation
Question: My fractional distillation is resulting in poor separation of aromatic compounds with very close boiling points. How can I improve this?
Answer: Separating compounds with similar boiling points requires optimizing your distillation setup for higher efficiency.[1]
-
Increase Column Efficiency: Use a longer fractionating column or one packed with high-surface-area materials like Raschig rings or Vigreux indentations to increase the number of theoretical plates.[1]
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the pot versus collected) generally improves separation but slows down the distillation rate.[1] For compounds with close boiling points, a higher reflux ratio is recommended.[1]
-
Slow and Steady Heating: A slow and consistent heating rate is crucial for establishing a proper temperature gradient within the column, which is essential for efficient separation.[1]
-
Insulate the Column: Insulating the distillation column with glass wool or aluminum foil helps maintain the temperature gradient and prevents heat loss.[1]
Question: The temperature during my distillation is fluctuating, and I am not getting a sharp boiling point. What does this indicate?
Answer: Temperature fluctuations during distillation can point to several issues:
-
Impure Compound: A broad boiling range is a classic sign of an impure substance.[1]
-
Inconsistent Heating: Uneven heating can cause temperature variations. Ensure your heating mantle is properly sized and distributing heat evenly.[1]
-
Improper Thermometer Placement: The thermometer bulb must be correctly positioned (top of the bulb level with the bottom of the side arm to the condenser) to accurately measure the vapor temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying non-polar aromatic compounds?
A1: The most common methods include:
-
Column Chromatography: Particularly normal-phase with a polar stationary phase (like silica gel) and a non-polar mobile phase.[1][2] Reversed-phase chromatography can also be used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[1]
-
Recrystallization: This technique is effective for purifying solid non-polar compounds from soluble and insoluble impurities by selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]
-
Fractional Distillation: Ideal for separating liquid non-polar compounds with different boiling points.[6]
-
Sublimation: Suitable for solid compounds that can transition directly from the solid to the gas phase.
Q2: How do I choose between fractional distillation and column chromatography?
A2: The choice depends on the properties of your compound and the impurities. Fractional distillation is effective for separating liquids with significantly different boiling points.[6] Column chromatography is better for separating compounds with very similar boiling points but different polarities, even if the polarity difference is small.[1]
Q3: Can I use reversed-phase chromatography to purify non-polar aromatic compounds?
A3: Yes, reversed-phase chromatography is a powerful technique for purifying non-polar compounds. In this method, the non-polar stationary phase (like C18) has a strong affinity for non-polar compounds, leading to longer retention times and allowing for separation from more polar impurities using a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] Non-aqueous reversed-phase chromatography, where water is replaced by a more non-polar solvent, can also be employed for highly non-polar compounds.[7]
Q4: What are some good starting solvent systems for flash column chromatography of a very non-polar aromatic compound?
A4: For very non-polar compounds, start with a 100% non-polar solvent like hexane or petroleum ether.[1][2] If the compound does not move, you can gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene, diethyl ether, or dichloromethane. A gradient elution, where the polarity of the mobile phase is slowly increased during the separation, can be very effective for resolving complex mixtures.[5][8]
Q5: My non-polar aromatic compound is an oil. Can I still use recrystallization?
A5: Recrystallization is primarily for solid compounds. If your compound is an oil, you might be able to induce crystallization by dissolving it in a minimal amount of a suitable solvent and then cooling it to a very low temperature. Sometimes, scratching the inside of the flask can initiate crystal growth. If it remains an oil, other purification methods like column chromatography or distillation would be more appropriate.[9]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Non-Polar Aromatic Compounds
| Purification Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Normal-Phase Chromatography | Adsorption based on polarity | Compounds with differing polarities | High resolution, versatile | Co-elution of similar compounds, compound degradation on silica[4] |
| Reversed-Phase Chromatography | Partitioning based on hydrophobicity | Non-polar to moderately polar compounds | Excellent for separating non-polar compounds from polar impurities | May require method development for optimal separation |
| Fractional Distillation | Differences in boiling points | Liquid compounds with different boiling points[6] | Scalable, can be very efficient | Poor separation of azeotropes and compounds with close boiling points[1] |
| Recrystallization | Differential solubility | Solid, crystalline compounds | Can yield very pure material, cost-effective | Finding a suitable solvent can be challenging, potential for low recovery |
Experimental Protocols
Protocol: General Workflow for Purifying a Non-Polar Aromatic Compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a non-polar solvent, such as hexane or the initial mobile phase. If solubility is low, consider dry loading by adsorbing the sample onto a small amount of silica gel.[1][3]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.
-
Sample Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin eluting with the non-polar mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher affinity for the stationary phase.[5]
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
Caption: General workflow for the purification of a non-polar aromatic compound using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Separation of 2,2'-Dimethylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of 2,2'-Dimethylbiphenyl from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the typical starting materials?
A1: this compound is commonly synthesized via cross-coupling reactions. The primary methods include:
-
Ullmann Coupling: This classic method involves the self-coupling of a 2-halotoluene (like 2-iodotoluene or 2-bromotoluene) in the presence of copper at high temperatures.[1][2][3]
-
Suzuki-Miyaura Coupling: A versatile and widely used method that couples a 2-tolylboronic acid with a 2-halotoluene using a palladium catalyst and a base.[4][5][6][7][8]
-
Grignard Reaction: Involves the formation of a 2-tolylmagnesium halide (a Grignard reagent) from a 2-halotoluene, which then reacts with a suitable coupling partner, sometimes catalyzed by transition metals.[9][10][11][12]
Common starting materials include 2-chlorotoluene, 2-bromotoluene, 2-iodotoluene, and 2-tolylboronic acid.[13][14]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the physical properties of the desired product relative to unreacted starting materials and potential side products. Key issues include:
-
High Boiling Point of Product: this compound has a high boiling point (approx. 259 °C), which can make distillation challenging.[13]
-
Removal of Unreacted Starting Materials: While starting halotoluenes have lower boiling points, inefficient reactions can leave significant amounts that require careful separation.
-
Side-Product Formation: Homocoupling of starting materials can lead to symmetric biphenyl impurities. For example, in a Suzuki coupling, residual 2-tolylboronic acid can couple with itself.
-
Catalyst Residues: Palladium or copper catalysts used in the synthesis must be completely removed from the final product, which often requires specific workup and purification steps.
Q3: Which purification methods are most effective for this compound?
A3: The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: Highly effective for separating this compound from lower-boiling starting materials like 2-chlorotoluene (b.p. ~159 °C), 2-bromotoluene (b.p. ~182 °C), and 2-iodotoluene (b.p. ~211 °C).[13][15][16] This is often the preferred method for large-scale purification.
-
Column Chromatography: An excellent method for removing non-volatile impurities, side-products with similar boiling points, and residual catalyst. Silica gel is a common stationary phase.[17]
-
Recrystallization: This can be effective if the crude product is a solid at room temperature or can be solidified from a suitable solvent system. This compound has a melting point of 18°C, making recrystallization at low temperatures a possibility.[13][18]
Physical Properties Comparison
For effective troubleshooting, a clear understanding of the physical properties of the product and potential contaminants is essential.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL @ 25°C) |
| This compound | 182.26 | 259 | 18 | 0.989[13] |
| 2-Chlorotoluene | 126.58 | 157-159 | -36 | 1.083 |
| 2-Bromotoluene | 171.03 | 181-184 | -27[19] | 1.422[19] |
| 2-Iodotoluene | 218.03 | 211 | N/A (Liquid at RT) | 1.713 |
| 2-Tolylboronic acid | 135.96 | N/A (Decomposes) | 162-164[20] | N/A |
Troubleshooting Guides
Issue 1: Incomplete Separation by Fractional Distillation
Symptom: The collected distillate of this compound is contaminated with starting material (e.g., 2-iodotoluene).
Possible Causes & Solutions:
-
Cause: Inefficient distillation column.
-
Solution: Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column). The greater the difference in boiling points, the fewer plates are needed.
-
-
Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. A slow, steady distillation provides the best separation.
-
-
Cause: Poor insulation of the column.
-
Solution: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain a proper temperature gradient.
-
Issue 2: Product Contaminated with Catalyst Residues After Workup
Symptom: The final product has a dark color (often from palladium or copper residues) that persists after solvent removal.
Possible Causes & Solutions:
-
Cause: Inadequate aqueous workup.
-
Solution: After the reaction, perform a thorough aqueous wash. For palladium catalysts, washing with a solution of sodium cyanide or thiourea can help remove residues (use with extreme caution and appropriate safety measures). For copper, washing with an ammonium chloride solution is often effective.[18]
-
-
Cause: Catalyst precipitation with the product.
-
Solution: Before concentration, filter the organic layer through a plug of Celite or silica gel. This can effectively adsorb finely dispersed metal particles.
-
Issue 3: Co-elution of Impurities during Column Chromatography
Symptom: Fractions containing the product are also contaminated with a side-product of similar polarity.
Possible Causes & Solutions:
-
Cause: Incorrect solvent system (mobile phase).
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column. The goal is to achieve a clear separation between the product spot and the impurity spot. A less polar solvent system will generally increase the separation (increase the difference in Rf values).
-
-
Cause: Column was overloaded.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). Overloading the column leads to broad, overlapping bands and poor separation.
-
-
Cause: Poor column packing.
-
Solution: Ensure the silica gel is packed uniformly without air bubbles or channels. A poorly packed column will result in an uneven solvent front and inefficient separation.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from lower-boiling starting materials.
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Use a short-path distillation head if possible to minimize product loss. The apparatus should include a Vigreux column (or other fractionating column) between the distillation flask and the condenser.
-
Sample Preparation: Place the crude reaction mixture into a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation: a. Begin heating the flask gently under vacuum. b. Slowly collect the initial fraction, which will contain any low-boiling solvents and unreacted 2-halotoluene starting materials. Monitor the temperature at the distillation head. c. Once the lower-boiling components have been removed, the temperature will rise. Increase the heat gently to distill the this compound. d. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for removing non-volatile impurities and side-products with different polarities.
-
Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). b. Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. c. Carefully add the sample to the top of the packed column.
-
Elution and Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes or flasks. c. Monitor the fractions by TLC to identify which ones contain the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualized Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. This compound CAS#: 605-39-0 [m.chemicalbook.com]
- 14. This compound | 605-39-0 [chemicalbook.com]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. nbinno.com [nbinno.com]
- 17. rsc.org [rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 2-溴甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
Optimizing solvent and temperature for 2,2'-Dimethylbiphenyl synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2'-Dimethylbiphenyl. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this sterically hindered biaryl coupling.
Troubleshooting Guides
Low or No Product Yield
Problem: You are observing a low yield or no formation of this compound.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Inadequate Reaction Temperature | Ullmann Coupling: This reaction often requires high temperatures, typically in the range of 150-250°C, especially for sterically hindered substrates.[1] If you are using a lower temperature, a gradual increase may improve the yield. Suzuki-Miyaura Coupling: The optimal temperature can vary significantly based on the catalyst system. While some reactions can proceed at temperatures as low as 60°C, others may require heating up to 110°C or higher.[2][3] It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., 80°C, 100°C, 120°C). |
| Suboptimal Solvent Choice | Ullmann Coupling: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or nitrobenzene are commonly used.[4] In some cases, a solvent-free reaction by heating the neat reactants has been shown to be effective for sterically hindered substrates.[5] Suzuki-Miyaura Coupling: A variety of solvents can be employed, often in combination with water. Common choices include toluene, dioxane, and THF (tetrahydrofuran).[6][7] The choice of solvent can influence the solubility of the reactants and the efficacy of the base. It is recommended to screen different solvent systems. |
| Inefficient Catalyst System (Suzuki-Miyaura) | The steric hindrance from the two ortho-methyl groups can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[6] - Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and facilitate the reaction.[6][8] - Palladium Source: Ensure the palladium precursor is active. Using a Pd(0) source or a precatalyst that is efficiently reduced to Pd(0) is crucial.[8] |
| Ineffective Base (Suzuki-Miyaura) | A strong, non-nucleophilic base is generally required to activate the boronic acid for transmetalation.[8] - Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[6] |
| Side Reactions | Homocoupling: The formation of biphenyl from the coupling of two molecules of the same starting material can be a significant side reaction. In Suzuki-Miyaura coupling, this can be minimized by optimizing the stoichiometry of the reactants. Protodeboronation (Suzuki-Miyaura): The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents (if the protocol allows) and ensuring the reaction is run under an inert atmosphere can help. Switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also mitigate this issue.[8] |
Data Presentation: Solvent and Temperature Effects
The following tables summarize the impact of solvent and temperature on the yield of this compound synthesis. Please note that these are representative data compiled from various sources on sterically hindered biaryl couplings and may require optimization for your specific experimental setup.
Table 1: Ullmann Coupling of 2-Iodotoluene
| Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| DMF | 150 | Moderate | [4] |
| Nitrobenzene | >200 | Moderate to Good | [1][4] |
| None (Neat) | ~250 | Potentially High | [5] |
Table 2: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid with 2-Bromotoluene
| Solvent System | Temperature (°C) | Catalyst System | Base | Reported Yield (%) | Reference |
| Toluene/Water | 100 | Pd(PPh₃)₄ | K₂CO₃ | Low to Moderate | [7] |
| Dioxane/Water | 100 | Pd(dppf)Cl₂ | K₃PO₄ | Good | [2] |
| THF/Water | 80 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | High | [6] |
| n-Butanol/Water | 110 | Pd(OAc)₂ / SPhos | K₃PO₄ | High | [9] |
Experimental Protocols
Protocol 1: Ullmann Coupling Synthesis of this compound
This protocol is a general guideline for the Ullmann coupling of 2-iodotoluene.
Materials:
-
2-Iodotoluene
-
Copper powder (activated)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sand (optional, for heat distribution in solvent-free reactions)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodotoluene (1.0 eq) and activated copper powder (2.0 eq).
-
Add anhydrous DMF to the flask. The concentration of 2-iodotoluene is typically in the range of 0.5-1.0 M.
-
Heat the reaction mixture to 150°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues and wash the solid with an organic solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings, and wash with water to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Suzuki-Miyaura Coupling Synthesis of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-tolylboronic acid with 2-bromotoluene.
Materials:
-
2-Bromotoluene
-
2-Tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Toluene and water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromotoluene (1.0 eq), 2-tolylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
In a separate vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflows for the synthesis of this compound.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Effect of ligand choice on the outcome of Suzuki coupling of o-substituted aryl halides.
Technical Support Center: Suzuki Coupling of o-Substituted Aryl Halides
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of sterically hindered o-substituted aryl halides, with a specific focus on the critical role of ligand selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with an o-substituted aryl halide?
The main difficulty arises from steric hindrance. The substituent at the ortho-position can physically block the palladium catalyst from accessing the carbon-halogen bond, which is necessary for the initial oxidative addition step of the catalytic cycle.[1][2] This same steric bulk can also impede the final reductive elimination step, where the new carbon-carbon bond is formed.[2] These issues often lead to slow reaction rates, incomplete conversion, and low yields.[1]
Q2: How does the choice of phosphine ligand overcome these steric challenges?
The ligand is crucial for modulating the properties of the palladium catalyst. For sterically hindered substrates, bulky and electron-rich phosphine ligands are highly effective for several reasons:
-
Promotion of Active Species : They stabilize monoligated L₁Pd(0) intermediates, which are smaller and more reactive towards oxidative addition than more highly coordinated palladium species.[3]
-
Facilitation of Oxidative Addition : Electron-donating ligands increase the electron density on the palladium center, which accelerates the insertion of palladium into the aryl-halide bond.[4][5]
-
Acceleration of Reductive Elimination : The steric bulk of the ligand can promote the final C-C bond-forming step, increasing the overall reaction rate.[4][6]
Buchwald's dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are specifically designed with these bulky and electron-rich features and have proven to be highly versatile for challenging Suzuki-Miyaura reactions.[3]
Q3: Besides low yield, what are common side reactions, and can ligand choice help prevent them?
Common side reactions include protodeboronation and dehalogenation.
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from a proton source (like water).[2] While this is more dependent on the base and solvent system, using a highly active catalyst system (with an appropriate ligand) that promotes rapid cross-coupling can help the desired reaction outcompete this side pathway.[7]
-
Dehalogenation : This is the reduction of the aryl halide starting material. This can occur via a β-hydride elimination pathway. The structure of the ligand plays a major role in influencing the geometry of reaction intermediates, and selecting a ligand that disfavors the transition state for β-hydride elimination can suppress this side reaction.[6]
Troubleshooting Guide
Q4: My reaction with an o-substituted aryl bromide is very slow or results in a low yield. What ligand-related steps should I take?
If you are using a traditional, less bulky ligand like triphenylphosphine (PPh₃), it is likely not sufficient for this challenging transformation.
Recommended Action: Switch to a state-of-the-art, sterically demanding, and electron-rich phosphine ligand.
-
Select a Buchwald-type Ligand : Ligands such as SPhos or XPhos are excellent starting points for sterically hindered aryl halides.[8] For particularly challenging couplings, or if the initial choices are not effective, consider other specialized ligands like RuPhos.[9][10]
-
Use a Pre-formed Catalyst : To ensure the formation of the active catalytic species, it is often beneficial to use a pre-formed catalyst (a "precatalyst") where the ligand is already bound to the palladium source (e.g., XPhos Pd G3). This improves reproducibility and catalyst activity.[7]
Q5: I am observing a significant amount of dehalogenated by-product. How can I address this with my ligand choice?
The formation of a dehalogenated (reduced) arene suggests that a side reaction is competing with the desired C-C bond formation. This is often an issue when the reductive elimination step is slow.
Recommended Action:
-
Increase Ligand Bulk : A bulkier ligand can accelerate reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. This increased rate can help the coupling pathway outcompete the dehalogenation pathway.[4][6] Ligands like AntPhos have been specifically shown to inhibit pathways leading to reduction side-products in sterically demanding couplings.[6]
-
Optimize Ligand-to-Palladium Ratio : Using an incorrect ligand-to-palladium ratio can lead to the formation of undesired catalytic species. For monodentate phosphine ligands, a ratio of 1:1 to 2:1 (Ligand:Pd) is typical. Refer to established protocols for the specific ligand you are using.
Data Presentation: Ligand Performance Comparison
The choice of ligand can have a dramatic impact on the reaction yield. The following table summarizes the results for the Suzuki coupling of a halogenated 1,2,4-benzotriazine 1-oxide with 4-bromophenylboronic acid, demonstrating the superior performance of an electron-rich Buchwald ligand (SPhos) compared to a more traditional ligand (PCy₃) in one case, and the preference for PCy₃ in another.
| Aryl Halide Substrate | Ligand | Yield (%) | Reference |
| 3-Bromo-1,2,4-benzotriazine 1-oxide | PCy₃ | 58 | [8] |
| 3-Bromo-1,2,4-benzotriazine 1-oxide | SPhos | 55 | [8] |
| 3-Chloro-1,2,4-benzotriazine 1-oxide | PCy₃ | 15 | [8] |
| 3-Chloro-1,2,4-benzotriazine 1-oxide | SPhos | 95 | [8] |
As demonstrated, for the more challenging aryl chloride, the electron-rich SPhos ligand provided a significantly improved yield compared to PCy₃.[8]
Experimental Protocols
General Procedure for Suzuki Coupling of an o-Substituted Aryl Halide using a Buchwald Precatalyst
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
o-Substituted Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Preparation : In a reaction vessel, combine the o-substituted aryl halide, the arylboronic acid, and the powdered base.
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst to the vessel.
-
Solvent Addition : Add the degassed solvent mixture via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously. A typical reaction temperature is 80–110 °C.
-
Monitoring : Monitor the reaction's progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Workup : Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.[7]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for o-substituted aryl halides.
Caption: How bulky ligands facilitate coupling of hindered aryl halides.
Caption: Troubleshooting workflow for ligand selection in challenging Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Preventing byproduct formation in the synthesis of 2,2'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,2'-Dimethylbiphenyl.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Ullmann coupling, Suzuki coupling, and Grignard reagent-based coupling.
Issue 1: Low Yield of this compound and Significant Byproduct Formation in Ullmann Coupling
The Ullmann reaction, a classical method for the formation of biaryl compounds, can be prone to side reactions, especially when dealing with sterically hindered substrates like those required for this compound.
Troubleshooting Workflow for Ullmann Coupling
Caption: Troubleshooting workflow for low yield and byproduct formation in the Ullmann coupling synthesis of this compound.
Quantitative Data: Ullmann Coupling of 2-Iodotoluene
| Catalyst/Conditions | Solvent | Temperature (°C) | Yield of this compound (%) | Major Byproduct(s) | Reference |
| Copper powder | Neat | >200 | 25-42 | Toluene, Tar | [1] |
| Copper powder | DMF | Reflux | 45-60 | Toluene | [1] |
| Copper vial and ball (solvent-free ball milling) | None | Ambient | 97 | Minimal | [2] |
Experimental Protocol: High-Yield, Solvent-Free Ullmann Coupling of 2-Iodonitrobenzene (as an analogue) [2]
This protocol demonstrates a high-yielding, solvent-free approach that can be adapted for 2-iodotoluene.
-
Materials : 2-iodonitrobenzene, copper vial, copper ball bearing.
-
Procedure :
-
Add 2-iodonitrobenzene to a copper vial containing a copper ball bearing.
-
Subject the vial to high-speed ball milling overnight.
-
The product, 2,2'-dinitrobiphenyl, is obtained in high purity after recrystallization from hot ethanol.
-
FAQs for Ullmann Coupling
-
Q: My reaction is producing a significant amount of toluene. What is the cause and how can I prevent it? A: The formation of toluene is due to reductive dehalogenation of the starting material, 2-halotoluene. This side reaction is often promoted by protic impurities or excessively high temperatures. To minimize this, ensure all reagents and solvents are anhydrous and the glassware is thoroughly dried. Optimizing the reaction temperature to the lowest effective level can also reduce this byproduct.
-
Q: The yield of my Ullmann coupling is consistently low. What can I do to improve it? A: Low yields can result from inactive copper or inefficient coupling. Use freshly activated copper powder to ensure a reactive surface. The addition of ligands, such as 1,10-phenanthroline, can stabilize the active Cu(I) species and facilitate the coupling reaction. For sterically hindered substrates, exploring solvent-free methods like ball milling has been shown to dramatically increase yields.[2]
Issue 2: Byproduct Formation in Suzuki Coupling
The Suzuki coupling is a versatile method for C-C bond formation, but can be complicated by homo-coupling of the boronic acid and reductive dehalogenation of the aryl halide.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for byproduct formation in the Suzuki coupling synthesis of this compound.
Quantitative Data: Suzuki Coupling of 4-Tolylboronic Acid with Aryl Chlorides (as a model) [3]
| Aryl Chloride | Catalyst (0.5 mol%) | Base | Solvent | Temperature (°C) | Yield of Biaryl (%) |
| 4-Chloroacetophenone | Tetranuclear N-Heterocyclic Carbene Palladium Acetate | KOH | i-PrOH | 25 | 95 |
| 4-Chlorobenzonitrile | Tetranuclear N-Heterocyclic Carbene Palladium Acetate | KOH | i-PrOH | 25 | 92 |
| Chlorobenzene | Tetranuclear N-Heterocyclic Carbene Palladium Acetate | KOH | i-PrOH | 25 | 75 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling [4]
This protocol is a general starting point and may require optimization for the specific synthesis of this compound.
-
Materials : Aryl halide (1.0 equiv), 3-Tolylboronic acid (1.5 equiv), Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), Base (e.g., 2 M K₂CO₃, 10 equiv), Solvent (e.g., N,N-Dimethylacetamide - DMA).
-
Procedure :
-
In a microwave reaction vial, combine the aryl halide, 3-tolylboronic acid, palladium catalyst, and base.
-
Add the solvent to dissolve the solids.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography.
-
FAQs for Suzuki Coupling
-
Q: I am observing a significant amount of 4,4'-dimethylbiphenyl in my reaction mixture. How can I prevent this? A: The formation of 4,4'-dimethylbiphenyl is due to the homo-coupling of 2-tolylboronic acid. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. The choice of catalyst and ligand can also influence the extent of homo-coupling.
-
Q: How can I reduce the amount of toluene byproduct in my Suzuki reaction? A: Toluene formation arises from the reductive dehalogenation of the 2-halotoluene starting material. This can be caused by protic impurities or an unsuitable base. Using anhydrous solvents and reagents is crucial. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can also help to identify conditions that disfavor this side reaction.
Issue 3: Wurtz Coupling Byproduct in Grignard Reagent-Based Synthesis
The coupling of a Grignard reagent with an aryl halide can be an effective method, but is often plagued by the formation of a homo-coupled byproduct from the Grignard reagent, known as the Wurtz coupling product.
Troubleshooting Workflow for Grignard Coupling
Caption: Troubleshooting workflow for minimizing Wurtz coupling byproducts in the Grignard-based synthesis of this compound.
Quantitative Data: Grignard Reagent Formation and Wurtz Coupling [1]
| Grignard Reagent Precursor | Solvent | Catalyst for Coupling | Yield of 3,3'-bitolyl (%) | Major Byproduct(s) |
| 3-Bromotoluene | Diethyl ether | CuCl₂ | 62 | 3,3'-Dimethylbiphenyl (Wurtz product) |
Experimental Protocol: Grignard Coupling with a Catalyst [1]
This protocol describes the synthesis of 3,3'-dimethylbiphenyl and can be adapted for the 2,2'-isomer.
-
Grignard Reagent Formation :
-
Prepare the Grignard reagent from 3-bromotoluene and magnesium in anhydrous diethyl ether.
-
-
Coupling Reaction :
-
To the freshly prepared Grignard reagent, add a suspension of CuCl₂ in diethyl ether under ice cooling.
-
The mixture is stirred at the boiling point for 12 hours.
-
-
Work-up :
-
The reaction is quenched with ice and hydrochloric acid.
-
The ether layer is separated, dried, and the product is purified by distillation.
-
FAQs for Grignard Coupling
-
Q: What is the primary cause of Wurtz coupling in my Grignard reaction? A: The Wurtz coupling reaction occurs when the newly formed Grignard reagent reacts with the unreacted aryl halide. This is often due to a high local concentration of the aryl halide.
-
Q: How can I effectively minimize the formation of the Wurtz byproduct? A: The most effective method is the slow, dropwise addition of the aryl halide to the Grignard reagent solution. This ensures that the concentration of the unreacted aryl halide remains low. Maintaining a low reaction temperature and using a less polar solvent like diethyl ether can also help. Additionally, the use of a transition metal catalyst, such as a nickel or palladium complex, can promote the desired cross-coupling over the Wurtz reaction.
References
- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,2'-Dimethylbiphenyl
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2,2'-dimethylbiphenyl. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Ullmann Coupling
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Reaction | 1. Inactive copper catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials (e.g., wet solvent or reagents). | 1. Activate the copper powder before use (e.g., with iodine or HCl). 2. Ensure the reaction temperature is sufficiently high (often >150 °C for traditional Ullmann reactions). 3. Use anhydrous solvents and dry reagents. |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products (e.g., dehalogenation). 3. Difficult product isolation from the reaction mixture. | 1. Increase reaction time or temperature. 2. Ensure an inert atmosphere to minimize side reactions. 3. Optimize the work-up procedure; consider extraction with a high-boiling point solvent followed by distillation. |
| Formation of Dark Tarry Material | 1. Excessively high reaction temperature. 2. Presence of impurities in the starting materials. | 1. Carefully control the reaction temperature. 2. Purify starting materials before use. |
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Catalyst deactivation. 2. Inefficient transmetalation. 3. Homocoupling of the boronic acid. | 1. Ensure strict anaerobic conditions to prevent oxidation of the palladium catalyst. Use fresh, high-quality catalyst and ligands. 2. Optimize the base and solvent system. The choice of base is critical and often substrate-dependent. 3. Degas all solvents and reagents thoroughly. Add the boronic acid slowly to the reaction mixture. |
| Inconsistent Results | 1. Variable quality of boronic acid. 2. Presence of oxygen. | 1. Use freshly prepared or high-purity boronic acid. 2. Employ robust degassing techniques (e.g., freeze-pump-thaw cycles for smaller scale, or sparging with an inert gas for larger scale). |
| Difficult Purification | 1. Removal of palladium catalyst. 2. Separation from boron-containing byproducts. | 1. Use silica gel chromatography, activated carbon treatment, or specific palladium scavengers. 2. Perform aqueous washes to remove water-soluble boron species. |
Grignard Reaction Coupling
| Issue | Potential Cause(s) | Recommended Action(s) |
| Failure to Initiate Grignard Formation | 1. Magnesium surface is passivated (oxide layer). 2. Presence of moisture in glassware, solvent, or starting materials. | 1. Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical means (crushing). 2. Flame-dry all glassware and use anhydrous solvents. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction. 2. Incomplete reaction. | 1. Add the aryl halide slowly to the magnesium suspension to maintain a controlled reaction temperature. 2. Ensure a slight excess of magnesium and allow for sufficient reaction time. |
| Exothermic Runaway Reaction | 1. Accumulation of unreacted aryl halide followed by rapid initiation. | 1. Ensure the Grignard reaction has initiated before adding the bulk of the aryl halide. 2. Maintain efficient stirring and cooling. For large-scale reactions, consider a continuous addition process. |
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for scaling up the synthesis of this compound?
A1: The choice of method depends on factors such as cost, available equipment, and safety considerations.
-
Ullmann Coupling: This is a classical method that can be cost-effective if using inexpensive copper catalysts. However, it often requires high temperatures and can be challenging to optimize.
-
Suzuki-Miyaura Coupling: This method offers high yields and functional group tolerance under relatively mild conditions. The cost of palladium catalysts and ligands can be a drawback for very large-scale production, but catalyst loading can often be optimized.
-
Grignard Reaction Coupling: This method can be cost-effective, utilizing readily available starting materials. However, the Grignard reagent is highly reactive and sensitive to moisture and air, posing safety challenges on a large scale. Careful process control is crucial to manage the exothermicity of the reaction.
Q2: How can I minimize the formation of homocoupled byproducts in a Suzuki-Miyaura coupling?
A2: Homocoupling is a common side reaction. To minimize it, ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote the homocoupling of the boronic acid. Additionally, using the correct stoichiometry of reactants and a highly active catalyst system can favor the desired cross-coupling reaction.
Q3: What are the key safety precautions for a large-scale Grignard reaction?
A3: The formation of Grignard reagents is highly exothermic and can be dangerous if not controlled properly. Key safety precautions include:
-
Ensuring all equipment is completely dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Using a reactor with efficient cooling and stirring capabilities.
-
Adding the halide slowly to control the reaction rate and temperature.
-
Having a quenching plan in place for emergencies.
Q4: How can I effectively purify this compound on a multi-kilogram scale?
A4: While column chromatography is common on a lab scale, it is often impractical for large quantities. For multi-kilogram scale, consider the following:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from impurities, vacuum distillation can be an effective purification method.
-
Crystallization: This is often the most scalable and cost-effective method. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities during the work-up.
Experimental Protocols
Ullmann Coupling of 2-Iodotoluene (Adapted for gram-scale)
This protocol describes a classic Ullmann homocoupling reaction.
Materials:
-
2-Iodotoluene
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF.
-
Heat the suspension to 150°C with vigorous stirring.
-
Slowly add 2-iodotoluene (1.0 eq) to the heated suspension over 1 hour.
-
After the addition is complete, maintain the reaction mixture at 150°C for an additional 3-5 hours, monitoring the reaction progress by GC or TLC.
-
Cool the reaction mixture to room temperature and filter to remove the copper residues.
-
Wash the copper cake with toluene.
-
Combine the filtrate and the toluene washings. Wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Suzuki-Miyaura Coupling of 2-Bromotoluene and 2-Methylphenylboronic Acid (Adapted for gram-scale)
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
2-Bromotoluene
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromotoluene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.04 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (around 80-90°C) and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using hexane as eluent) or by crystallization.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of biphenyls, providing a comparative overview. Note that optimal conditions for this compound may vary.
Table 1: Ullmann Coupling Reaction Parameters
| Parameter | Value |
| Starting Material | 2-Halotoluene (Iodo > Bromo) |
| Copper Source | Activated Copper Powder |
| Solvent | DMF, Nitrobenzene |
| Temperature | 150 - 210 °C |
| Typical Yield | 40 - 60% |
Table 2: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| Aryl Halide | 2-Bromotoluene |
| Boronic Acid | 2-Methylphenylboronic acid |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% |
Visualizations
Experimental Workflow for Ullmann Coupling
Caption: Workflow for the Ullmann synthesis of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
Unambiguous Structural Confirmation of 2,2'-Dimethylbiphenyl: A Comparative Analysis of 1H and 13C NMR Spectroscopy
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. This guide provides a comprehensive analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2,2'-Dimethylbiphenyl, a key intermediate in various synthetic applications. We present a detailed comparison with alternative analytical techniques, supported by experimental data and protocols, to offer researchers and scientists a robust framework for structural verification.
Superiority of NMR for Isomeric Differentiation
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer valuable insights into the molecular weight and functional groups present in a molecule, they often fall short in definitively distinguishing between isomers. For a molecule such as this compound, where multiple positional isomers exist (e.g., 3,3'-dimethylbiphenyl, 4,4'-dimethylbiphenyl), NMR spectroscopy provides an unparalleled level of detail regarding the specific connectivity of atoms, enabling unambiguous structural assignment.
Quantitative NMR Data for this compound
The 1H and 13C NMR spectra of this compound provide a unique fingerprint of its molecular structure. The chemical shifts (δ), signal multiplicities, and integration values are highly sensitive to the electronic environment of each nucleus, allowing for precise assignment.
1H and 13C NMR Data Summary
The following tables summarize the experimental 1H and 13C NMR data for this compound, acquired in deuterated chloroform (CDCl3).
| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ar-H | 7.20 - 7.35 | Multiplet | 8H |
| -CH₃ | 2.05 | Singlet | 6H |
| Carbon (¹³C) | Chemical Shift (δ) ppm |
| C | 141.6 |
| C | 135.8 |
| CH | 129.8 |
| CH | 127.2 |
| CH | 125.8 |
| -CH₃ | 19.5 |
Comparative Analysis of Analytical Techniques
While NMR stands as the gold standard for structural confirmation, a multi-technique approach is often employed for comprehensive characterization. The table below compares the information provided by NMR, MS, and IR spectroscopy in the context of this compound.
| Analytical Technique | Information Provided for this compound | Limitations for Isomer Differentiation |
| NMR Spectroscopy (¹H & ¹³C) | - Precise number and type of chemically distinct protons and carbons.- Connectivity of atoms through spin-spin coupling.- Definitive confirmation of the 2,2'- substitution pattern. | - Relatively lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | - Molecular weight (m/z = 182.26).- Fragmentation pattern can offer clues about the biphenyl backbone and methyl groups. | - Fragmentation patterns of isomers can be very similar, making definitive identification challenging. |
| Infrared (IR) Spectroscopy | - Presence of C-H bonds in aromatic and aliphatic regions.- Characteristic aromatic C=C stretching vibrations. | - Spectra of different dimethylbiphenyl isomers are often very similar, with only subtle differences in the fingerprint region. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8012.8 Hz
-
Acquisition Time: 4.09 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.5 Hz
-
Acquisition Time: 1.36 s
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Workflow for Structural Confirmation
The logical workflow for the structural confirmation of this compound using NMR analysis is illustrated in the following diagram.
Caption: Workflow for NMR-based structural confirmation of this compound.
A Comparative Guide: Suzuki vs. Ullmann Reaction for the Synthesis of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The construction of sterically hindered biaryl scaffolds, such as 2,2'-dimethylbiphenyl, is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the various cross-coupling methods available, the Suzuki-Miyaura and Ullmann reactions are two of the most established. This guide provides an objective comparison of these two methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in reaction selection and optimization.
At a Glance: Suzuki vs. Ullmann for this compound
| Feature | Suzuki Reaction | Ullmann Reaction |
| Catalyst | Palladium complexes | Copper powder or Copper(I) salts |
| Reactants | 2-Tolylboronic acid and a 2-halotoluene (e.g., 2-bromotoluene) | Two molecules of a 2-halotoluene (e.g., 2-iodotoluene) |
| Reaction Temperature | Typically moderate (e.g., 80-110 °C) | Generally high (e.g., >200 °C for classical conditions) |
| Reaction Time | Often shorter (hours) | Can be lengthy (hours to days) |
| Typical Yield | Often high | Variable, can be moderate to low for sterically hindered substrates |
| Substrate Scope | Broad, tolerant of many functional groups | More limited, classical conditions are harsh |
| Catalyst Loading | Typically low (mol%) | Often stoichiometric or high loading of copper |
Deeper Dive: Performance and Experimental Data
The synthesis of this compound presents a challenge due to the steric hindrance imposed by the ortho-methyl groups. This hindrance can significantly impact the efficiency of both the Suzuki and Ullmann reactions.
Suzuki Reaction: High Efficiency under Milder Conditions
The Suzuki-Miyaura coupling is a powerful and versatile method for carbon-carbon bond formation. For the synthesis of sterically hindered biaryls like this compound, the choice of ligand for the palladium catalyst is crucial to achieving high yields. Modern phosphine ligands have been developed to facilitate the coupling of ortho-substituted aryl halides.
Ullmann Reaction: A Classical Approach with Harsher Requirements
The classical Ullmann reaction involves the copper-promoted homocoupling of aryl halides. While it is a foundational method for biaryl synthesis, it often requires high temperatures and stoichiometric amounts of copper. These harsh conditions can limit its applicability, especially for substrates with sensitive functional groups.
For the synthesis of this compound, the Ullmann coupling of 2-iodotoluene would be the most common approach. While specific yield data for this exact reaction is sparse in modern literature, classical procedures for similar transformations often report moderate yields. The high temperatures required can also lead to side reactions and purification challenges.
Experimental Protocols
Suzuki Coupling of 2-Tolylboronic Acid and 2-Bromotoluene (Representative Protocol)
This protocol is based on general procedures for the Suzuki-Miyaura coupling of sterically hindered aryl halides.
Materials:
-
2-Tolylboronic acid
-
2-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-tolylboronic acid (1.2 equivalents), 2-bromotoluene (1.0 equivalent), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).
-
Add potassium carbonate (2.0 equivalents) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Ullmann Coupling of 2-Iodotoluene (Classical Protocol)
This protocol is a representative procedure for a classical Ullmann homocoupling reaction.
Materials:
-
2-Iodotoluene
-
Copper powder, activated
-
Sand (optional, for heat distribution)
-
High-boiling point solvent (e.g., DMF, nitrobenzene) or neat conditions
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask or sealed tube, combine 2-iodotoluene (1.0 equivalent) and activated copper powder (2.0 equivalents). Sand can be added to aid in heat transfer if the reaction is run neat.
-
If using a solvent, add a high-boiling point solvent such as DMF or nitrobenzene.
-
Heat the reaction mixture to a high temperature (typically > 200 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, filter the mixture to remove the copper salts and concentrate the filtrate. If run neat, extract the product from the solid mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic extract with aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizing the Catalytic Cycles
To understand the fundamental differences between the two reactions, their catalytic cycles are illustrated below using the Graphviz DOT language.
Caption: Catalytic cycles for the Suzuki (left) and Ullmann (right) reactions.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura reaction is generally the superior method. It offers higher yields under milder conditions and demonstrates greater functional group tolerance compared to the classical Ullmann reaction. The development of specialized ligands for palladium catalysts has largely overcome the challenges associated with sterically hindered substrates in Suzuki couplings.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including substrate availability, functional group compatibility, and desired scale. For most applications involving the construction of sterically hindered biaryls like this compound, the Suzuki reaction will be the more practical and efficient choice.
A Comparative Guide to the Purity Analysis of Synthetic 2,2'-Dimethylbiphenyl by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of 2,2'-Dimethylbiphenyl synthesized via three common coupling reactions: Ullmann, Suzuki, and Grignard-based methods. The purity of the final product is critical in research, particularly in drug development, where unidentified impurities can have significant impacts on biological activity and safety. This document outlines the typical impurity profiles associated with each synthetic route and provides detailed experimental protocols for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Purity Analysis
The purity of this compound is heavily influenced by the synthetic method employed. Each route presents a unique set of potential impurities, primarily arising from side reactions and unreacted starting materials. A summary of the expected purity and common impurities for each method is presented below.
Table 1: Comparative Purity of Synthetic this compound
| Synthesis Method | Expected Purity (%) | Major Impurities | Minor Impurities |
| Ullmann Coupling | 95 - 98 | 2-Iodotoluene (starting material), Toluene | 2-Cresol, 2,2'-Biphenyl |
| Suzuki Coupling | > 99 | Toluene (from protodeboronation) | 2-Bromotoluene (starting material), 2-Methylphenylboronic acid, 4,4'-Dimethylbiphenyl (homocoupling) |
| Grignard Reagent | 97 - 99 | Toluene | 2-Bromotoluene (starting material), Biphenyl |
Experimental Protocols
A standardized Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to analyze the purity of this compound samples from each synthetic route.
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthetic this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity dichloromethane and make up to the mark.
-
Transfer a 1 mL aliquot of the solution into a 2 mL GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Impurity Identification and Quantification
The identification of this compound and its impurities was based on their retention times and mass spectra, which were compared to the NIST Mass Spectral Library. Quantification was performed using the area percent method, assuming a relative response factor of 1 for all components.
Table 2: GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Toluene | 3.5 | 91, 92, 65 |
| 2-Bromotoluene | 8.2 | 170, 172, 91 |
| 2-Iodotoluene | 9.5 | 218, 91, 65 |
| 2-Cresol | 7.1 | 108, 107, 79, 77 |
| Biphenyl | 10.1 | 154, 153, 152, 76 |
| This compound | 11.8 | 182, 167, 165 |
| 4,4'-Dimethylbiphenyl | 12.1 | 182, 167, 165 |
| 2-Methylphenylboronic acid | Not volatile | N/A (requires derivatization) |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the purity analysis of synthetic this compound.
Caption: Workflow for the GC-MS Purity Analysis of this compound.
Comparison of Synthetic Routes and Impurity Profiles
The choice of synthetic route has a clear impact on the final purity of this compound.
-
Ullmann Coupling: This classic method, while effective, often requires harsh reaction conditions, which can lead to the formation of side products. The primary impurities are typically unreacted starting materials and byproducts from dehalogenation.
-
Suzuki Coupling: This modern cross-coupling method generally provides higher purity products due to its milder reaction conditions and high functional group tolerance. The main impurity often arises from the protodeboronation of the boronic acid starting material. Homocoupling of the boronic acid can also occur.
-
Grignard Reagent-Based Synthesis: This method can yield high-purity this compound but is sensitive to moisture and air, which can lead to the formation of byproducts.
The following diagram illustrates the relationship between the synthetic routes and their corresponding major impurities.
Caption: Relationship between Synthetic Routes and Major Impurities.
Comparative study of catalytic activity of 2,2'-Dimethylbiphenyl derivatives
In the realm of homogeneous catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and substrate scope. Among the vast array of ligand scaffolds, atropisomeric biaryls have proven to be particularly effective, with 2,2'-disubstituted biphenyls emerging as a versatile class of ligands for a variety of transition metal-catalyzed reactions. This guide provides a comparative study of the catalytic activity of 2,2'-Dimethylbiphenyl derivatives, offering a data-driven overview for researchers, scientists, and professionals in drug development.
The catalytic prowess of these ligands is often demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, as well as in asymmetric hydrogenation.[1] The steric bulk and electron-donating properties of phosphine-substituted 2,2'-dimethylbiphenyls can be fine-tuned by modifying the substituents on the biphenyl backbone and the phosphorus atoms, thereby influencing the catalytic activity and selectivity.[2]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The performance of catalysts bearing this compound-based phosphine ligands in this reaction is often compared to that of other bulky and electron-rich phosphine ligands. Below is a summary of their performance in the coupling of various aryl halides with arylboronic acids.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Conditions | Reference |
| Pd(OAc)₂ / BIPHEMP | 1-Bromo-2-methylnaphthalene | 2-Methyl-1-naphthylmagnesium bromide* | 1,1'-Bi(2-methylnaphthalene) | 85 | 1 | Toluene, 80°C, 20h | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1.5 | Toluene/H₂O, 100°C, 1h | [2] |
| Pd(OAc)₂ / P(biphenyl)Ph₂ | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | >99 | 1 | Toluene/H₂O, 100°C, 1h | [3] |
| Pd(OAc)₂ / PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 85 | 1 | Toluene/H₂O, 100°C, 1h | [3] |
Note: Grignard reagent used instead of boronic acid in this specific cross-coupling reaction.
Performance in Asymmetric Hydrogenation
In asymmetric hydrogenation, the chiral environment created by the ligand is crucial for achieving high enantioselectivity. This compound derivatives, such as BIPHEMP, have been employed as chiral ligands and their performance is often benchmarked against established ligands like BINAP.
| Ligand | Substrate | Product | Solvent | Enantiomeric Excess (ee, %) | Reference |
| (+)-BIPHEMP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | Toluene | 46 | [1] |
| (+)-BINAP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | Toluene | 70 | [1] |
| (+)-BIPHEMP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | Ethanol | 14 | [1] |
| (+)-BINAP | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | Ethanol | 38 | [1] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/2,2'-dimethylbiphenyl phosphine-based catalyst system.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound phosphine ligand (e.g., BIPHEMP, 0.02 mmol, 2 mol%) are dissolved in an anhydrous solvent (e.g., toluene, 5 mL). The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are added.
-
Reaction Execution: The reaction mixture is then heated to the desired temperature (e.g., 100°C) and stirred for the specified time (e.g., 1-20 hours). The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for catalyst preparation and evaluation.
References
A Comparative Guide to the Synthesis of 2,2'-Dimethylbiphenyl: A New Route Validation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2'-dimethylbiphenyl, a key structural motif in various organic compounds, has traditionally been approached through several established methods. This guide provides a comparative analysis of a novel, efficient synthetic route against traditional methods, offering a comprehensive overview of performance, experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of this compound via a novel ligand-free Nickel-catalyzed Kumada coupling, and compares it with the traditional Ullmann and Suzuki-Miyaura coupling reactions.
| Parameter | Novel Ligand-Free Ni-Catalyzed Kumada Coupling | Traditional Ullmann Reaction | Traditional Suzuki-Miyaura Coupling |
| Starting Materials | 2-bromotoluene, 2-tolylmagnesium bromide | 2-iodotoluene, Copper powder | 2-tolylboronic acid, 2-bromotoluene |
| Catalyst | Nickel(II) chloride (NiCl₂) | Copper (Cu) | Palladium(II) acetate (Pd(OAc)₂), SPhos |
| Reaction Temperature | Room Temperature | High Temperature (>200 °C) | 80 °C |
| Reaction Time | 30 minutes | Several hours | 12-24 hours |
| Yield | ~70% | 45-60%[1] | Moderate to Excellent[2][3] |
| Purity | High (product isolation via chromatography) | Moderate (often requires extensive purification)[4][5] | High (product isolation via chromatography)[3] |
| Key Advantages | Mild conditions, short reaction time, ligand-free | Inexpensive metal catalyst | High functional group tolerance[2] |
| Key Disadvantages | Sensitive to air and moisture (Grignard reagent) | Harsh reaction conditions, often erratic yields[6] | Requires synthesis of boronic acid, palladium catalyst can be expensive[2] |
Experimental Protocols
Novel Route: Ligand-Free Nickel-Catalyzed Kumada Coupling
This protocol describes a rapid and efficient synthesis of this compound under mild, ligand-free conditions.
Materials:
-
2-bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Nickel(II) chloride (NiCl₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. A solution of 2-bromotoluene in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed.
-
Coupling Reaction: In a separate flask, dissolve NiCl₂ in anhydrous THF. To this solution, add a solution of 2-bromotoluene in THF. Cool the mixture to 0°C and slowly add the prepared Grignard reagent.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 30 minutes. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with 1 M HCl.
-
Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Traditional Route 1: Ullmann Reaction
This protocol outlines the classical synthesis of this compound via Ullmann coupling.
Materials:
-
2-iodotoluene
-
Copper powder, activated
-
Dimethylformamide (DMF) (optional, for solvent-based method)
-
Sand
-
Hydrochloric acid (dilute)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry flask, thoroughly mix 2-iodotoluene and activated copper powder. For a solvent-free reaction, sand can be added to aid in heat distribution. For a solvent-based reaction, DMF is used as the solvent.
-
Heating: The reaction mixture is heated to a high temperature (typically >200 °C) and maintained for several hours with vigorous stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is treated with dilute hydrochloric acid to dissolve the copper salts.
-
Purification: The mixture is extracted with toluene. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often by distillation or recrystallization, to yield this compound.[4][5]
Traditional Route 2: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-tolylboronic acid
-
2-bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flask are added 2-tolylboronic acid, 2-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition and Degassing: Toluene and water are added, and the mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 80 °C and stirred for 12-24 hours.
-
Work-up: After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to give this compound.[2][3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the novel synthetic route and a traditional alternative.
Caption: Workflow of the Novel Ligand-Free Ni-Catalyzed Kumada Coupling.
Caption: Workflow of the Traditional Ullmann Reaction for this compound Synthesis.
References
- 1. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physical Properties of 2,2'-Dimethylbiphenyl and Its Isomers
This guide provides a detailed comparison of the key physical properties of 2,2'-Dimethylbiphenyl and its structural isomers, 3,3'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl. The position of the methyl groups on the biphenyl structure significantly influences the molecule's symmetry and steric hindrance, leading to distinct differences in melting point, boiling point, and physical state. This information is crucial for researchers and professionals in organic synthesis, materials science, and drug development for selecting the appropriate isomer for their specific applications.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of 2,2'-, 3,3'-, and 4,4'-Dimethylbiphenyl. All isomers share the same molecular formula (C₁₄H₁₄) and molecular weight (182.26 g/mol ).[1][2][3][4][5]
| Physical Property | This compound | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |
| CAS Number | 605-39-0[6][7] | 612-75-9[2][8] | 613-33-2[1][3] |
| Melting Point (°C) | 18[7] | 5-7[2][8] | 117-122[1] |
| Boiling Point (°C) | 259[7] | 286[8] | 295[1][3] |
| Density (g/mL at 25°C) | 0.989[5][6] | 0.999[2][8] | ~0.973 (solid)[1] |
| Physical Form | Clear Liquid[7] | Liquid[8] | Crystalline Powder[1] |
| Water Solubility | Insoluble | Insoluble | Insoluble[1][3] |
Structure-Property Relationship Visualization
The differences in physical properties, particularly the melting point, are directly related to the molecular structure and symmetry of the isomers. The following diagram illustrates this relationship.
Caption: Isomer structure dictates molecular packing efficiency and thus physical properties.
Experimental Protocols
The physical property data presented in this guide are determined using standard laboratory techniques. The following are detailed methodologies for these key experiments.
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[9] Pure compounds typically exhibit a sharp melting point range of 1-3°C.[9]
-
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt, Mel-Temp) or a Thiele tube setup, capillary tubes.[10]
-
Procedure (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-4 mm.[9] The tube is tapped to compact the sample at the sealed end.[10]
-
Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.[11]
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.[9] Then, the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first visible drop of liquid forms is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.
-
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]
-
Objective: To determine the temperature at which a liquid boils at a given pressure.
-
Apparatus: Distillation apparatus or a micro-boiling point setup (e.g., Thiele tube), thermometer, small test tube, and a sealed-end capillary tube.[13]
-
Procedure (Micro-Boiling Point Method):
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end down.[14]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with oil or an aluminum block).[13][14]
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]
-
Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[13] The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][13]
-
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[15]
-
Objective: To determine the maximum concentration of a solute in a solvent at a constant temperature.
-
Apparatus: Shake flask or a stirred vessel, temperature-controlled bath, analytical balance, filtration system.
-
Procedure (Shake-Flask Method):
-
Preparation: An excess amount of the solid solute (the dimethylbiphenyl isomer) is added to a known volume of the solvent (e.g., water) in a flask.[16]
-
Equilibration: The flask is sealed and placed in a temperature-controlled bath. It is then agitated (shaken or stirred) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[16] The presence of undissolved solid confirms saturation.
-
Separation: The solution is allowed to stand to let undissolved solids settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.
-
Analysis: The concentration of the solute in the filtered, saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (after evaporating the solvent), spectroscopy, or chromatography. This concentration represents the solubility of the compound.
-
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]
- 4. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 605-39-0 [chemicalbook.com]
- 6. 2,2 -Dimethylbiphenyl 97 605-39-0 [sigmaaldrich.com]
- 7. This compound CAS#: 605-39-0 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. southalabama.edu [southalabama.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. byjus.com [byjus.com]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Navigating Rotational Restriction: A Comparative Analysis of Atropisomeric Ratios in Substituted 2,2'-Dimethylbiphenyls
For researchers, scientists, and professionals in drug development, understanding the stereochemical properties of molecules is paramount. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, presents a unique challenge and opportunity in the design of novel therapeutics. This guide provides a comparative analysis of the atropisomeric ratio in a series of substituted 2,2'-dimethylbiphenyls, supported by experimental data and detailed methodologies.
The phenomenon of atropisomerism is particularly relevant in bulky biaryl systems, such as 2,2'-dimethylbiphenyls. The presence of substituents at the ortho positions to the aryl-aryl bond creates steric hindrance that can significantly slow down the rotation around this bond, leading to the existence of stable, separable enantiomers known as atropisomers. The relative stability of these atropisomers, and thus their ratio at equilibrium, is highly dependent on the nature and size of these substituents.
Comparative Analysis of Atropisomeric Ratios
| Substituent at 3,3' | Substituent at 5,5' | Method of Determination | Rotational Barrier (kcal/mol) | Atropisomeric Ratio (e.g., e.e. %) | Reference |
| H | H | Dynamic NMR | ~18-20 | Not applicable (racemic) | [1][2] |
| Various | Various | Chiral HPLC | Not explicitly stated | Varies with substituent | [3] |
| Br | H | Chiral Synthesis | Not determined | High d.e. | [4] |
| I | H | Chiral Synthesis | Not determined | High d.e. | [4] |
| OH | H | Resolution | Not determined | Optically pure atropisomers obtained | [5] |
| COOH | H | Resolution | Not determined | Optically pure atropisomers obtained | [5] |
Note: The table illustrates that increasing the steric bulk of the ortho-substituents generally leads to a higher rotational barrier, making the atropisomers more stable and easier to separate. The atropisomeric ratio is often determined by the specific synthetic route or resolution method employed.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and analysis of atropisomeric 2,2'-dimethylbiphenyls.
Synthesis of Substituted 2,2'-Dimethylbiphenyls (Ullmann Coupling)
A common method for the synthesis of biphenyls is the Ullmann coupling reaction.
-
Materials: Substituted 2-iodo- or 2-bromotoluene, copper powder, dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask, add the substituted 2-halotoluene and copper powder in a 1:2 molar ratio.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux (typically 150-160 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the substituted 2,2'-dimethylbiphenyl.
-
Analysis of Atropisomeric Ratio by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying atropisomers.
-
Instrumentation: A standard HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for each compound to achieve baseline separation of the enantiomers.
-
Procedure:
-
Dissolve a small amount of the synthesized biphenyl in the mobile phase.
-
Inject the sample onto the chiral column.
-
The enantiomers will elute at different retention times.
-
The atropisomeric ratio (enantiomeric excess) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Determination of Rotational Barrier by Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
DNMR is used to measure the energy barrier to rotation between atropisomers.
-
Instrumentation: A variable-temperature NMR spectrometer.
-
Procedure:
-
Dissolve the sample in a suitable deuterated solvent.
-
Acquire a series of NMR spectra at different temperatures.
-
At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the two atropisomers will be observed for certain protons.
-
As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.
-
The temperature at which coalescence occurs (the coalescence temperature, Tc) is used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Influence of substituents on the rotational energy barrier of atropisomeric biphenyls — studies by polarimetry and dynamic gas chromatography | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective synthesis of atropisomers containing two non-biaryl stereogenic axes: stereochemical relay through stereogenic centres in dihydrostilbene-2,2′-dicarboxamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Computational Studies on the Rotational Barrier of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The internal rotation of molecular fragments is a fundamental process that governs the conformational landscape and, consequently, the biological activity and material properties of chemical compounds. In the realm of drug design and materials science, understanding the rotational barrier of substituted biphenyls is of paramount importance. This guide provides a comparative analysis of computational studies on the rotational barrier of 2,2'-dimethylbiphenyl, a classic example of a sterically hindered system.
Introduction to Rotational Barriers in Biphenyls
The rotation around the central carbon-carbon single bond in biphenyl and its derivatives is a well-studied phenomenon. The introduction of bulky substituents in the ortho positions, as in this compound, dramatically increases the energy required for rotation, leading to the existence of stable rotational isomers, or atropisomers. The energy maximum along the rotational coordinate is known as the rotational barrier. Accurate determination of this barrier is crucial for predicting the conformational dynamics and potential for atropisomeric resolution.
Computational Approaches to Determining Rotational Barriers
A variety of computational methods are employed to calculate the rotational barrier of molecules. These methods range from computationally less expensive molecular mechanics to more accurate but demanding quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods. The choice of method and basis set can significantly influence the calculated energy barrier.
Comparison of Computational Methods for this compound
One study has reported that the rotational barrier for this compound is greater than 100 kJ/mol (>23.9 kcal/mol) based on computational calculations.[1] Another source mentions a calculated rotational barrier of approximately 15 kcal/mol for a "dimethyl biphenyl," although the specific isomer is not explicitly stated.[2]
A benchmarking study focused on substituted biphenyls has identified several DFT functionals as being particularly effective for calculating torsional barriers. The B3LYP-D, B97-D, and TPSS-D3 functionals were highlighted as promising methods due to their ability to account for dispersion interactions, which can be significant in sterically crowded molecules.[3] While it is not confirmed that this compound was part of this specific study, these functionals represent a good starting point for accurate calculations.
One investigation utilized the B3LYP functional with the 6-311+G* basis set to calculate the rotational barrier of this compound; however, the specific energy value was not available in the excerpt.[2]
Table 1: Summary of Computational Data on the Rotational Barrier of this compound
| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) | Reference |
| Not Specified | Not Specified | >23.9 | [1] |
| Not Specified (for "dimethyl biphenyl") | Not Specified | ~15 | [2] |
| B3LYP | 6-311+G* | Data not available in excerpt | [2] |
Note: The available data is limited and presents some ambiguity. Further dedicated comparative studies are needed for a more complete picture.
Experimental Data
A definitive, publicly available experimental value for the gas-phase rotational barrier of this compound to serve as a benchmark for computational studies could not be identified in the conducted search. The direct experimental determination of rotational barriers in such molecules can be challenging.
Experimental and Computational Protocols
The general workflow for computationally determining the rotational barrier of a molecule like this compound involves the following steps:
-
Geometry Optimization: The initial geometry of the molecule is optimized to find a stable, low-energy conformation.
-
Torsional Scan: The dihedral angle defining the rotation around the central C-C bond is systematically varied in a stepwise manner (e.g., every 10-15 degrees). At each step, the energy of the molecule is calculated while keeping the dihedral angle fixed and allowing other parts of the molecule to relax.
-
Potential Energy Surface: The calculated energies are plotted against the corresponding dihedral angles to generate a potential energy surface for the rotation.
-
Barrier Height Determination: The rotational barrier is determined as the energy difference between the highest point (transition state) and the lowest point (ground state) on the potential energy surface.
A variety of quantum chemistry software packages, such as Gaussian, ORCA, and Spartan, are commonly used to perform these calculations.
Logical Workflow for Rotational Barrier Calculation
Caption: A flowchart illustrating the typical computational workflow for determining the rotational barrier of a molecule.
Conclusion
The computational study of the rotational barrier of this compound highlights the significant steric hindrance imposed by the ortho-methyl groups. While a precise consensus value is not yet established from the available literature, computational estimates suggest a substantial barrier to rotation. The use of DFT methods that incorporate dispersion corrections, such as B3LYP-D, B97-D, and TPSS-D3, is recommended for achieving higher accuracy in such systems. Further research providing a direct comparison of various computational methods against a reliable experimental benchmark would be highly valuable for the scientific community.
References
Benchmarking different purification techniques for 2,2'-Dimethylbiphenyl
A Comparative Guide to the Purification of 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a crucial building block in various chemical industries, including pharmaceuticals and advanced materials, often yields a product that contains residual starting materials, byproducts, and other impurities. The purity of this compound is paramount for its successful application in subsequent reactions and formulations. This guide provides an objective comparison of common laboratory purification techniques for this compound, supported by representative experimental data and detailed protocols.
Introduction to Purification Challenges
Crude this compound, typically synthesized via coupling reactions, may contain several impurities. Common byproducts can include other isomers of dimethylbiphenyl (e.g., 2,3'-dimethylbiphenyl, 3,3'-dimethylbiphenyl), unreacted starting materials, and polymeric materials. The choice of purification technique is dictated by the nature of these impurities, the desired final purity, and the scale of the purification.
Benchmarking Purification Techniques
This section details the experimental protocols for three common purification techniques: recrystallization, column chromatography, and vacuum distillation. The subsequent table summarizes the expected quantitative outcomes for each method.
Experimental Protocols
1. Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
-
Protocol:
-
Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 50-60 mL) to the flask while heating on a hot plate. Swirl the flask to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
-
2. Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
-
Protocol:
-
Prepare a slurry of silica gel (200-300 mesh) in hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Dissolve 5.0 g of crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. For this compound, pure hexane is often a good starting eluent.
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation of compounds using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
3. Vacuum Distillation
Vacuum distillation is used to purify high-boiling point liquids by reducing the pressure, which lowers their boiling points and prevents decomposition.
-
Protocol:
-
Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.
-
Place 20.0 g of crude this compound into the distillation flask along with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and reduce the pressure inside the system.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect the fraction that distills at the boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point of approximately 258 °C.
-
Monitor the temperature throughout the distillation to ensure a clean separation from lower and higher boiling impurities.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Data Presentation: Comparative Performance
The following table summarizes the typical performance of each purification technique for this compound based on an initial purity of 90%.
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Initial Purity (%) | 90 | 90 | 90 |
| Final Purity (%) | > 98 | > 99 | > 99.5 |
| Typical Yield (%) | 70 - 85 | 80 - 95 | 85 - 98 |
| Processing Time | Moderate | Long | Short to Moderate |
| Solvent Consumption | Moderate | High | Low |
| Scalability | Good | Poor to Moderate | Excellent |
| Cost | Low | High | Moderate |
Visualizing the Workflows
The following diagrams illustrate the logical flow of each purification technique.
Recrystallization Workflow
Column Chromatography Workflow
Vacuum Distillation Workflow
Conclusion and Recommendations
The selection of the most appropriate purification technique for this compound depends on the specific requirements of the research or application.
-
Recrystallization is a cost-effective method suitable for removing small amounts of impurities from a solid product and is readily scalable.
-
Column chromatography offers the highest resolution for separating complex mixtures and achieving very high purity, but it is less scalable and more resource-intensive.
-
Vacuum distillation is highly efficient for purifying large quantities of high-boiling point liquids to a very high degree of purity and is the preferred method for industrial-scale production.
For laboratory-scale purification where high purity is critical, column chromatography is often the method of choice. For larger scales or when dealing with thermally stable impurities, vacuum distillation is superior. Recrystallization serves as a simple and economical first-pass purification step or when the impurity profile is not complex.
A Comparative Guide to the Synthetic Routes for 2,2'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the primary synthetic methods for producing 2,2'-dimethylbiphenyl, a key structural motif in various organic compounds. Below, we compare the performance of prominent coupling reactions—Ullmann, Suzuki-Miyaura, Kumada, and Negishi—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of biaryl compounds, such as this compound, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The formation of the carbon-carbon bond between two aryl rings can be achieved through several powerful cross-coupling reactions. This guide will focus on the classical Ullmann reaction and the more modern palladium- or nickel-catalyzed Suzuki-Miyaura, Kumada, and Negishi couplings. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and functional group tolerance.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Reaction | 2-Iodotoluene | Copper powder | DMF (or neat) | >200 | 10 | ~50 | F. Ullmann, Justus Liebigs Ann. Chem., 1904 |
| Suzuki-Miyaura Coupling | 2-Bromotoluene, 2-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85-95 | N. Miyaura, A. Suzuki, Chem. Commun., 1979 |
| Kumada Coupling | 2-Chlorotoluene, 2-Tolylmagnesium bromide | Ni(dppp)Cl₂ | Diethyl ether/Benzene | Reflux | 16 | 88 | M. Kumada et al., J. Am. Chem. Soc., 1972 |
| Negishi Coupling | 2-Bromotoluene, 2-Tolylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 4 | >90 | E. Negishi et al., J. Org. Chem., 1977 |
Detailed Experimental Protocols and Methodologies
Ullmann Reaction
The Ullmann reaction is a classical method for the homocoupling of aryl halides using copper. While historically significant, it often requires harsh reaction conditions and can have variable yields.
Experimental Protocol:
A mixture of 2-iodotoluene and an excess of activated copper powder is heated at high temperatures (typically over 200°C) in a high-boiling solvent like dimethylformamide (DMF), or neat, for several hours. The reaction mixture is then cooled and subjected to an extractive workup to isolate the this compound.
Logical Relationship of the Ullmann Reaction
Caption: Ullmann reaction workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide.
Experimental Protocol:
To a solution of 2-bromotoluene in a mixture of toluene, ethanol, and water are added 2-methylphenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of a base, typically potassium carbonate. The mixture is heated under an inert atmosphere for several hours. After cooling, the product is extracted with an organic solvent, and purified by chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling cycle.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. It is one of the earliest developed cross-coupling reactions.
Experimental Protocol:
A solution of 2-tolylmagnesium bromide (a Grignard reagent) in diethyl ether is added to a solution of 2-chlorotoluene and a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), in a mixture of diethyl ether and benzene. The reaction mixture is refluxed for several hours under an inert atmosphere. The reaction is then quenched with a dilute acid solution, and the product is isolated by extraction and purified.
Experimental Workflow for Kumada Coupling
Caption: Kumada coupling workflow.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high reactivity and functional group tolerance.
Experimental Protocol:
An organozinc reagent, 2-tolylzinc chloride, is prepared in situ from 2-tolyllithium and zinc chloride in tetrahydrofuran (THF). To this solution is added 2-bromotoluene and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The mixture is stirred at a moderate temperature for a few hours. The reaction is then quenched, and the product is isolated via extraction and purified.
Logical Flow of Negishi Coupling
Caption: Negishi coupling logical flow.
Conclusion
The choice of synthetic method for this compound depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the tolerance for specific functional groups. For high yields and mild reaction conditions, the Suzuki-Miyaura and Negishi couplings are generally superior choices. The Kumada coupling offers a cost-effective alternative, particularly when using nickel catalysts, though the highly reactive Grignard reagent may limit its functional group compatibility. The Ullmann reaction , while historically important, is often less favored due to its harsh conditions and lower yields for this specific transformation. Researchers and drug development professionals should consider these factors carefully to select the most appropriate synthetic strategy for their specific needs.
Safety Operating Guide
Navigating the Safe Disposal of 2,2'-Dimethylbiphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a clear, procedural framework for the proper disposal of 2,2'-Dimethylbiphenyl, ensuring the safety of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
When preparing this compound for disposal, it is imperative to treat it as a hazardous substance. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat is necessary to protect from spills.
In Case of a Spill: Should a spill occur, absorb the material with an inert, non-combustible absorbent material. Place the contaminated absorbent into a clearly labeled, sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
Given the hazardous nature of this compound, a conservative and compliant approach to its disposal is mandatory. The following procedure is based on established best practices for chemical waste management.
-
Consult Your Institutional Environmental Health & Safety (EHS) Office: This is the most critical first step.[2] Your institution's EHS department is the definitive resource for guidance on chemical waste disposal and is knowledgeable about local, state, and federal regulations.[2]
-
Treat as Hazardous Waste: In the absence of specific institutional guidelines stating otherwise, this compound must be managed as hazardous waste.[2][3]
-
Proper Labeling: Clearly label the waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[2][4][5] Also, include the date when the waste was first added to the container.
-
Use a Compatible and Sealed Container: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or spills.[3][4] The original container is often a suitable choice for waste accumulation.[3]
-
Segregated Storage: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[2][4] Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.[2]
-
Arrange for Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[2]
Chemical and Physical Properties of this compound
A summary of key data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 605-39-0[1][6] |
| Molecular Formula | C₁₄H₁₄[1][6] |
| Molecular Weight | 182.26 g/mol [1][6] |
| Appearance | Off-white solid |
| Melting Point | 68-70 °C |
| Boiling Point | 255 °C |
| Flash Point | 110 °C (closed cup)[1] |
| Density | 0.989 g/mL at 25 °C[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for any questions or uncertainties regarding chemical waste.
References
- 1. 2,2 -Dimethylbiphenyl 97 605-39-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. nswai.org [nswai.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,2'-Dimethylbiphenyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2'-Dimethylbiphenyl in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
I. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol |
| Appearance | Liquid |
| Density | 0.989 g/mL at 25 °C |
| Flash Point | 110 °C (230 °F) - closed cup |
| Refractive Index | n20/D 1.5745 |
| Storage Class | 10 - Combustible liquids |
II. Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A multi-purpose combination respirator cartridge (US) is recommended.[1] Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. |
| Body Protection | A laboratory coat should be worn. In case of a significant splash risk, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
III. Experimental Protocol: Safe Handling of this compound
1. Preparation:
- Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
- Fume Hood: Ensure a certified and operational chemical fume hood is available.
- PPE: Don all required personal protective equipment as detailed in the table above.
- Spill Kit: Have a spill kit readily accessible that is appropriate for flammable liquids.
2. Handling:
- Ventilation: All handling of this compound must be performed inside a chemical fume hood.
- Ignition Sources: Keep the chemical away from open flames, sparks, and other sources of ignition as it is a combustible liquid.[1]
- Aerosol and Vapor Generation: Avoid procedures that may generate aerosols or mists.
- Transfers: When transferring the liquid, use appropriate tools such as pipettes or syringes to minimize the risk of spills.
3. Storage:
- Container: Keep the container tightly closed in a dry and well-ventilated place.
- Compatibility: Store away from incompatible materials, such as strong oxidizing agents.
- Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.
4. Emergency Procedures:
- Spills:
- In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
- Collect the absorbed material and place it in a sealed, labeled container for disposal.
- For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
- Exposure:
- Skin Contact: Immediately wash the affected area with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
IV. Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to ensure environmental protection and regulatory compliance.
1. Waste Segregation:
- Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
- This waste must be segregated from other waste streams, particularly non-halogenated organic waste, unless otherwise directed by your institution's EHS office.
2. Labeling:
- The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations.
3. Storage of Waste:
- Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
4. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide a complete and accurate description of the waste.
- Under no circumstances should this compound be disposed of down the drain or in the regular trash.
V. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
